Trigonosin F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O13/c1-24-21-32-43(52)35(24)55-33(48)18-12-11-17-31(54-39(49)27-13-7-5-8-14-27)30-20-19-28(25(30)2)22-41(4,51)45(53)36-26(3)44(32)34(37-42(23-47,56-37)40(43)50)38(45)58-46(57-36,59-44)29-15-9-6-10-16-29/h5-18,24-26,28,30-32,34-38,40,47,50-53H,19-23H2,1-4H3/b17-11+,18-12-/t24-,25-,26+,28+,30-,31-,32+,34-,35-,36-,37-,38+,40+,41+,42-,43+,44-,45-,46?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIWBBJUVBDSOV-ZXICBVBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C34C(C5C6(C(C3C7C(O7)(C(C2(C1OC(=O)C=CC=CC(C8CCC(C8C)CC6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@@]6([C@@H]([C@@H]3[C@H]7[C@](O7)([C@H]([C@@]2([C@H]1OC(=O)/C=C\C=C\[C@@H]([C@H]8CC[C@@H]([C@@H]8C)C[C@@]6(C)O)OC(=O)C9=CC=CC=C9)O)O)CO)OC(O5)(O4)C1=CC=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Trigonosin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonosin F, also known as Trigofoenoside F, is a steroidal saponin isolated from the seeds of Trigonella foenum-graecum, commonly known as fenugreek.[1] As a member of the furostanol glycoside family, this compound is part of a class of natural products investigated for a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, available physicochemical and biological data, general experimental protocols for its isolation, and insights into its potential mechanism of action.
Chemical Structure
This compound is a complex steroidal saponin with the molecular formula C₅₁H₈₄O₂₃.[1] Its structure is characterized by a furostanol aglycone core to which a branched oligosaccharide chain is attached.
IUPAC Name: 2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-en-16-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol[1]
SMILES String: CC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O[C@H]5C[C@H]6--INVALID-LINK--O[C@H]9C(--INVALID-LINK--C)O)O)O)C7(C)C">C@HC6(C)CC[C@H]5O
The structure consists of a C27 steroid aglycone with a furanose ring and a branched tetrasaccharide chain attached at the C-3 position. The sugar moieties are composed of glucose and rhamnose units.
Physicochemical and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₅₁H₈₄O₂₃ | PubChem[1] |
| Molecular Weight | 1065.2 g/mol | PubChem |
| Monoisotopic Mass | 1064.54033892 Da | PubChem |
| Predicted XLogP3-AA | -1.8 | PubChem |
| Predicted Collision Cross Section ([M+H]⁺) | 317.4 Ų | PubChemLite |
| Predicted Collision Cross Section ([M+Na]⁺) | 318.3 Ų | PubChemLite |
| Predicted Collision Cross Section ([M-H]⁻) | 314.5 Ų | PubChemLite |
Experimental Protocols
A specific, detailed experimental protocol for the isolation and purification of this compound is not available. However, general methodologies for the extraction of steroidal saponins from Trigonella foenum-graecum seeds have been described and can be adapted.
General Extraction and Isolation of Furostanol Glycosides from Trigonella foenum-graecum
This protocol outlines a general procedure for the extraction and enrichment of a furostanol glycoside fraction, which would contain this compound.
1. Defatting of Plant Material:
-
Grind the dried seeds of Trigonella foenum-graecum to a fine powder.
-
Extract the powder with a non-polar solvent such as n-hexane or petroleum ether at room temperature with continuous stirring for 24-48 hours to remove lipids.
-
Filter the mixture and discard the solvent. The resulting defatted seed powder is air-dried.
2. Extraction of Saponins:
-
Extract the defatted powder with 70-80% aqueous methanol or ethanol at room temperature with agitation for 24 hours.
-
Repeat the extraction process three times to ensure maximum recovery of saponins.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation of Crude Extract:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Furostanol glycosides are typically enriched in the n-butanol fraction.
-
Collect the n-butanol fraction and concentrate it to dryness.
4. Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on a macroporous adsorbent resin (e.g., Diaion HP-20) or silica gel.
-
Elute the column with a gradient of methanol in water or chloroform in methanol.
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:35:10, v/v/v, lower phase) and visualize by spraying with anisaldehyde-sulfuric acid reagent followed by heating.
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography, including Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual compounds like this compound.
5. Structure Elucidation:
-
The structure of the isolated compound is typically determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).
Biological Activity and Potential Signaling Pathways
While specific quantitative bioactivity data (e.g., IC₅₀ values) for this compound is limited, the broader class of furostanol glycosides from Trigonella foenum-graecum has been investigated for various biological activities, including anti-diabetic, hypocholesterolemic, and anabolic effects.
Recent studies suggest that the beneficial effects of furostanol glycosides on metabolic disorders may be mediated through the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway , which plays a crucial role in regulating glucose metabolism, cell growth, and survival.
Furostanolic saponins from fenugreek have been shown to alleviate diet-induced glucose intolerance. This effect is associated with the modulation of hepatic insulin signaling, where the phosphorylation of Akt, a key downstream effector of PI3K, is influenced. The activation of the PI3K/Akt pathway can lead to increased glucose uptake and glycogen synthesis, contributing to the anti-diabetic effects observed with fenugreek extracts.
Below is a simplified representation of the proposed involvement of furostanol glycosides in the PI3K/Akt signaling pathway.
Conclusion
This compound is a structurally complex furostanol glycoside from Trigonella foenum-graecum. While specific experimental data on the pure compound is sparse, the general properties and biological activities of related saponins suggest its potential as a bioactive molecule. Further research is warranted to fully elucidate its physicochemical properties, develop specific isolation protocols, and confirm its precise mechanism of action and therapeutic potential. The PI3K/Akt signaling pathway represents a promising area of investigation for understanding the metabolic effects of this compound and other furostanol glycosides.
References
Trigonosin F: A Technical Whitepaper on its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trigonosin F is a naturally occurring daphnane-type diterpenoid, a class of chemical compounds known for their complex structures and significant biological activities. This document provides a comprehensive overview of the discovery, botanical origin, and initial biological evaluation of this compound. It details the experimental procedures for its isolation and structural characterization, presents all available quantitative data in a structured format, and visually represents key experimental workflows. While the precise signaling pathway for its potent anti-HIV-1 activity is yet to be fully elucidated, this paper proposes a plausible mechanism based on the known action of related daphnane diterpenoids.
Discovery and Botanical Origin
This compound was first isolated from the roots of Trigonostemon thyrsoideum, a plant belonging to the Euphorbiaceae family.[1][2] This genus is primarily found in tropical and subtropical regions of Asia and has been a source of various structurally diverse natural products, including other daphnane diterpenoids.[2] The initial investigation that led to the discovery of this compound was part of a broader phytochemical study of T. thyrsoideum, which also resulted in the isolation of several other new daphnane-type diterpenoids, designated Trigonosins A-E.[1][2]
Experimental Protocols
While the complete, unabridged experimental details from the primary discovery paper are not publicly available, this section outlines the standard and highly probable methodologies employed for the isolation and structural elucidation of this compound, based on the abstract of the original publication and common practices in natural product chemistry.
Extraction and Isolation
The general workflow for isolating a compound like this compound from its natural source typically involves the following steps:
-
Collection and Preparation of Plant Material: The roots of Trigonostemon thyrsoideum were collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material was likely subjected to exhaustive extraction with a series of solvents of increasing polarity. A common sequence would be starting with a nonpolar solvent like hexane to remove lipids and waxes, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol to extract a wide range of compounds.
-
Fractionation: The crude extracts would then be fractionated using techniques like column chromatography over silica gel. This process separates the complex mixture into simpler fractions based on the polarity of the constituent compounds.
-
Purification: The fractions containing compounds of interest, as identified by techniques like thin-layer chromatography (TLC), would undergo further purification using repeated column chromatography and potentially more advanced techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.
A generalized workflow for this process is depicted below:
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the precise molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments were conducted to determine the connectivity of atoms and the stereochemistry of the molecule. These experiments likely included:
-
¹H NMR: To identify the types and number of protons in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which helps in assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.
-
Quantitative Data
The following tables summarize the key quantitative data available for this compound and its related initially characterized compounds.
Table 1: Physicochemical and Spectroscopic Data for Trigonosins A-F
| Compound | Molecular Formula | HRESIMS [M+Na]⁺ (m/z) |
| Trigonosin A | C₃₄H₃₈O₉ | 613.2413 |
| Trigonosin B | C₃₄H₃₈O₁₀ | 629.2363 |
| Trigonosin C | C₃₂H₃₆O₉ | 587.2257 |
| Trigonosin D | C₃₂H₃₄O₉ | 585.2101 |
| Trigonosin E | C₃₄H₃₆O₉ | 611.2257 |
| This compound | C₃₄H₃₆O₁₀ | 627.2206 |
Data sourced from the abstract of Li, S.-F., et al. (2011). J. Nat. Prod.
Biological Activity and Proposed Signaling Pathway
Preliminary biological screenings of this compound and its analogues have revealed significant bioactivities. Notably, subsequent reviews and studies on related daphnane diterpenoids have highlighted the potent anti-HIV-1 activity of this compound.
While the specific molecular mechanism of this compound's anti-HIV-1 activity has not been definitively elucidated, many daphnane diterpenoids are known to exert their effects through the activation of Protein Kinase C (PKC).[3] Activation of PKC can lead to the reactivation of latent HIV reservoirs, a key strategy in "shock and kill" approaches to HIV eradication.
The proposed signaling pathway, based on the known mechanism of similar daphnane diterpenoids, is as follows:
-
PKC Activation: this compound is hypothesized to bind to and activate PKC isoforms.
-
Downstream Signaling: Activated PKC can then phosphorylate a variety of downstream targets, including IκB kinase (IKK).
-
NF-κB Activation: Phosphorylation of IκBα by IKK leads to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
Nuclear Translocation and HIV-1 Transcription: NF-κB then translocates to the nucleus and binds to the promoter region of the integrated HIV-1 provirus, initiating the transcription of viral genes. This leads to the production of new viral particles from latently infected cells, making them visible to the immune system and susceptible to antiretroviral therapies.
This proposed pathway is illustrated in the diagram below:
References
- 1. Trigonosins A-F, daphnane diterpenoids from Trigonostemon thyrsoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC-Based Purification and Isolation of Potent Anti-HIV and Latency Reversing Daphnane Diterpenes from the Medicinal Plant Gnidia sericocephala (Thymelaeaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Trigonosin F: A Pathway Awaiting Elucidation
An in-depth review of publicly available scientific literature and chemical databases reveals a significant gap in the current understanding of the biosynthesis of Trigonosin F. At present, there is no published research detailing the enzymatic steps, genetic precursors, or regulatory mechanisms involved in the natural production of this compound.
The absence of information on the biosynthetic pathway of this compound suggests several possibilities: the compound may be a very recent discovery, its biosynthesis may not yet have been investigated, or the research may be proprietary and not publicly disclosed. Furthermore, searches for the chemical structure, class, and natural origin of this compound have not yielded the specific information necessary to infer a plausible biosynthetic route based on analogous pathways of structurally related molecules.
To facilitate a comprehensive technical guide on the biosynthesis of this compound, further foundational information is required. Researchers, scientists, and drug development professionals interested in this molecule are encouraged to seek out and, if possible, provide the following details:
-
Chemical Structure and CAS Number: A definitive chemical structure is the critical first step in classifying the compound and identifying potential biosynthetic building blocks and enzymatic transformations.
-
Natural Source: Identifying the organism (e.g., plant, fungus, bacterium) that produces this compound is essential for targeted genomic and metabolomic studies to uncover the relevant biosynthetic gene clusters and enzymes.
-
Primary Literature: Any peer-reviewed publications or patents that report the isolation, characterization, or synthesis of this compound would provide invaluable context and potential starting points for biosynthetic investigations.
Without this fundamental data, any discussion of the biosynthesis of this compound would be purely speculative. The scientific community awaits the publication of primary research that will illuminate the pathway to this intriguing molecule. Professionals in drug discovery and development with an interest in this compound are encouraged to monitor the scientific literature for emerging research in this area.
In Silico Prediction of Trigonosin F Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trigonosin F, a novel natural product, presents a promising avenue for therapeutic development. However, its molecular targets and mechanism of action remain unelucidated. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's protein targets. By leveraging a multi-faceted computational approach, researchers can expedite the drug discovery process, moving from hypothetical targets to validated mechanisms with increased efficiency. This document outlines detailed methodologies for reverse docking, pharmacophore screening, and network pharmacology, supplemented by protocols for essential validation assays. All quantitative data is structured for clarity, and key workflows are visualized to enhance understanding.
Introduction to In Silico Target Identification
The initial step in characterizing a novel bioactive compound like this compound is the identification of its molecular targets. Traditional methods for this can be time-consuming and resource-intensive.[1][2] In silico approaches, however, offer a rapid and cost-effective means to generate hypotheses about protein-ligand interactions that can then be prioritized for experimental validation.[1][2] These computational techniques have revolutionized the early stages of drug discovery by narrowing the field of potential targets from thousands to a manageable number.[2]
This guide focuses on a systematic pipeline for target identification, beginning with broad, structure-based screening and progressively refining the predictions through ligand-based and network-level analyses.
Proposed In Silico Target Prediction Workflow
The recommended workflow for identifying the targets of this compound integrates several computational strategies to build a robust predictive model. This multi-pronged approach ensures that predictions are not reliant on a single algorithm and incorporates different facets of molecular recognition and biological context.
Caption: In Silico Target Prediction Workflow for this compound.
Methodologies for Key In Silico Experiments
Reverse Docking
Reverse docking, or inverse docking, is a computational technique where a single ligand of interest is docked against a large collection of protein structures to identify potential binding partners.[3][4] This structure-based approach is particularly useful for novel compounds where no prior target information is available.[5]
Experimental Protocol: Reverse Docking
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a molecular modeling program (e.g., Avogadro, Chem3D).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Target Database Preparation:
-
Select a comprehensive database of 3D protein structures. The Potential Drug Target Database (PDTD) or a curated subset of the Protein Data Bank (PDB) are suitable choices.
-
Prepare each protein structure by removing water molecules and existing ligands, adding polar hydrogens, and assigning charges.
-
Define the binding pocket for each target. This can be done by identifying known binding sites or using pocket prediction algorithms.
-
-
Docking Simulation:
-
Utilize a docking software such as AutoDock Vina, Glide, or GOLD.
-
Systematically dock the prepared this compound structure into the defined binding pocket of every protein in the target database.
-
The docking algorithm will explore various conformations and orientations of the ligand within the binding site and calculate a binding affinity or docking score for the most favorable poses.[6]
-
-
Post-Docking Analysis:
-
Rank the protein targets based on their docking scores. A more negative score typically indicates a higher predicted binding affinity.
-
Visually inspect the top-ranked protein-ligand complexes to ensure sensible binding modes and interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Data Presentation: Reverse Docking Results
| Target Protein ID | Gene Name | Docking Score (kcal/mol) | Key Interacting Residues | Putative Biological Function |
| PXXXXX | GENE1 | -10.5 | TYR123, LYS45, ASP89 | Kinase activity |
| PYYYYY | GENE2 | -9.8 | PHE256, TRP112, ARG301 | Protease inhibition |
| PZZZZZ | GENE3 | -9.2 | ILE50, VAL78, LEU199 | GPCR signaling |
| ... | ... | ... | ... | ... |
Pharmacophore-Based Screening
This ligand-based method relies on the principle that molecules with similar 3D arrangements of chemical features (pharmacophores) are likely to bind to the same target.[6]
Experimental Protocol: Pharmacophore Screening
-
Pharmacophore Model Generation:
-
Based on the 3D structure of this compound, generate a pharmacophore model that defines the essential chemical features for binding, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. Software like PharmaGist or LigandScout can be used for this purpose.
-
-
Database Screening:
-
Screen large compound databases (e.g., ChEMBL, ZINC) using the generated pharmacophore model.
-
The goal is to identify existing molecules with known biological activities that match the pharmacophore of this compound.
-
-
Target Inference:
-
Compile the known targets of the identified active molecules.
-
Targets that appear frequently are considered high-priority candidates for this compound.
-
Network Pharmacology
Network pharmacology helps to understand the potential effects of a compound on a systems level by analyzing the interactions between its predicted targets within the broader context of protein-protein interaction (PPI) networks.[1]
Caption: Hypothetical Target Interaction Network for this compound.
Experimental Protocol: Network Analysis
-
Target-Protein Interaction Network Construction:
-
Input the high-confidence putative targets from reverse docking and pharmacophore screening into a PPI database like STRING or GeneMANIA.
-
Construct a network that visualizes the direct and indirect interactions between the targets and their neighboring proteins.
-
-
Pathway and Functional Enrichment Analysis:
-
Use tools like Metascape or DAVID to perform functional enrichment analysis on the network proteins.[1]
-
Identify biological pathways (e.g., KEGG pathways) that are significantly over-represented. This can provide insights into the potential therapeutic areas and mechanisms of action of this compound.
-
Data Presentation: Pathway Enrichment Analysis
| Pathway ID | Pathway Description | p-value | Genes Involved |
| hsa04151 | PI3K-Akt signaling pathway | 1.2e-08 | GENE1, GENE4, GENE7 |
| hsa04010 | MAPK signaling pathway | 3.5e-06 | GENE1, GENE5, GENE8 |
| hsa05200 | Pathways in cancer | 9.1e-05 | GENE2, GENE6, GENE9 |
| ... | ... | ... | ... |
Experimental Validation Protocols
In silico predictions must be validated through wet-lab experiments. The choice of assay depends on the predicted function of the target protein.
Binding Assays
These assays confirm a direct physical interaction between this compound and the predicted target protein.
Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.
-
Interaction: Flow a series of concentrations of this compound over the sensor chip surface.
-
Detection: Measure the change in the refractive index at the surface, which is proportional to the mass of the ligand binding to the immobilized protein.
-
Analysis: Calculate the association (ka) and dissociation (kd) rate constants to determine the binding affinity (KD).
Functional Assays
These assays determine whether the binding of this compound modulates the biological activity of the target.
Protocol: Kinase Inhibition Assay (Example for a predicted kinase target)
-
Reaction Setup: In a microplate well, combine the purified kinase, its specific substrate (e.g., a peptide), and ATP.
-
Inhibition: Add varying concentrations of this compound to the wells. Include appropriate positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using methods like ADP-Glo (which measures ADP production) or a phosphospecific antibody.
-
Analysis: Plot the percentage of kinase activity against the logarithm of this compound concentration to determine the IC50 value.
Data Presentation: In Vitro Validation Summary
| Predicted Target | Validation Assay | Result Type | Quantitative Value |
| GENE1 (Kinase) | Kinase Inhibition | IC50 | 1.5 µM |
| GENE2 (Protease) | Protease Activity | Ki | 0.8 µM |
| GENE3 (GPCR) | Radioligand Binding | KD | 2.3 µM |
| ... | ... | ... | ... |
Conclusion
The framework presented in this guide offers a robust and systematic approach to identifying and validating the molecular targets of a novel natural product like this compound. By integrating structure-based and ligand-based in silico methods with network pharmacology, researchers can efficiently generate high-quality, testable hypotheses. The subsequent experimental validation is crucial for confirming these predictions and elucidating the compound's true mechanism of action, thereby paving the way for its potential development as a therapeutic agent.
References
- 1. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Approach for Drug Target Identification (Chapter 20) - Chemical Genomics [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
Saponins: The Steroidal Backbone
An In-depth Technical Guide to the Bioactive Compounds of Trigonella foenum-graecum
Introduction
While a specific family of compounds designated "Trigonosin F" is not described in the available scientific literature, it is plausible that this refers to the bioactive constituents of Trigonella foenum-graecum, commonly known as fenugreek. This plant is a rich source of a variety of secondary metabolites that are of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the major families of bioactive compounds found in Trigonella foenum-graecum, their biological activities, and the experimental methodologies used to isolate and evaluate them. The primary compound classes discussed are saponins, alkaloids, and flavonoids.[1][2][3][4][5]
Saponins are a major class of bioactive compounds in fenugreek, with concentrations reaching up to 4.8%.[1] These are steroidal glycosides, with diosgenin being one of the most prominent sapogenins.[3][4]
1.1. Chemical Structure and Properties
Fenugreek saponins are amphiphilic molecules consisting of a steroid aglycone (sapogenin) linked to one or more sugar chains. Diosgenin, a 27-carbon steroidal compound, serves as a crucial precursor in the synthesis of various steroid hormones, including oral contraceptives and corticosteroids.[3][4] Other notable sapogenins include yamogenin, yuccagenin, and tigogenin.[2][4]
1.2. Biological Activities and Mechanism of Action
The biological activities of fenugreek saponins are diverse and have been extensively studied.
-
Hypocholesterolemic Effects: Saponins contribute to the reduction of cholesterol levels by forming insoluble complexes with cholesterol, thereby inhibiting its absorption.[1] They also bind to bile acids, leading to their increased excretion and prompting the liver to convert more cholesterol into bile acids.[2]
-
Antidiabetic Properties: Certain saponins and sapogenins isolated from fenugreek have demonstrated the ability to inhibit the α-glucosidase enzyme, which plays a role in carbohydrate digestion.[4] This inhibition can help in managing postprandial hyperglycemia.
-
Anticancer Activity: Diosgenin has been shown to suppress the activation of NF-kappa B, an anti-apoptotic gene product, and induce apoptosis in cancer cells.[3]
Alkaloids: The Nitrogenous Compounds
Alkaloids are another significant group of bioactive compounds in fenugreek, with trigonelline being the most abundant.[1][3]
2.1. Chemical Structure and Properties
Trigonelline is a methyl betaine derivative of nicotinic acid. It is known for its potential in treating diabetes and central nervous system diseases.[3] Other alkaloids present in fenugreek include gentianine and carpaine.[2]
2.2. Biological Activities and Mechanism of Action
-
Hypoglycemic Effects: Trigonelline has demonstrated hypoglycemic activity, with studies showing a decrease in serum glucose levels in diabetic animals.[3] The proposed mechanism involves stimulating insulin synthesis and/or secretion from pancreatic beta cells.[3]
-
Neuroprotective Effects: Research suggests that trigonelline may have neuroprotective properties.[3]
-
Other Activities: Trigonelline also exhibits antibacterial, antiviral, and memory-improving activities.[3]
Flavonoids: The Antioxidant Powerhouses
Flavonoids are a diverse group of polyphenolic compounds present in fenugreek that are known for their antioxidant properties.
3.1. Chemical Structure and Properties
Fenugreek contains a variety of flavonoids, many of which exist as glycosides.[2] Notable flavonoids include quercetin, vitexin, isovitexin, luteolin, and apigenin.[2][3]
3.2. Biological Activities and Mechanism of Action
-
Antioxidant Activity: Flavonoids are potent antioxidants that can scavenge free radicals, thereby protecting cells from oxidative damage.[3]
-
Anti-inflammatory Effects: Quercetin, a prominent flavonoid in fenugreek, has been reported to possess anti-inflammatory properties.[3]
-
Antidiabetic Effects: Quercetin has been shown to ameliorate postprandial hyperglycemia by inhibiting α-glucosidase.[3]
-
Anticancer Activity: The methanolic extract of fenugreek, which is rich in flavonoids, has demonstrated anticancer activity against various cancer cell lines.[6] One of the proposed mechanisms is the inhibition of tubulin polymerization.[6]
Quantitative Data Summary
The following tables summarize some of the quantitative data available for the bioactive compounds from Trigonella foenum-graecum.
Table 1: Phytochemical Composition of Fenugreek Seeds
| Phytochemical Class | Concentration | Reference |
| Saponins | 4.8% | [1] |
| Alkaloids (mainly Trigonelline) | 3.5% | [1] |
| Flavonoids | >10 mg/g | [2] |
Table 2: Anticancer Activity of Methanolic Fenugreek Seed Extract
| Cancer Cell Line | IC50 (μg/mL) | Reference |
| HCT8 (Colorectal Cancer) | 8.83 | [6] |
| KAIMRC1 (Breast Cancer) | 35.06 | [6] |
| HL60 (Leukemia) | 37.80 | [6] |
| MDA-MB-231 (Breast Cancer) | 38.51 | [6] |
| HCT116 (Colorectal Cancer) | 56.03 | [6] |
Experimental Protocols
1. Extraction of Bioactive Compounds
A common method for extracting bioactive compounds from fenugreek seeds is solvent extraction.
-
Soxhlet Extraction:
-
Grind 250 g of fenugreek seeds.
-
Place 75 g of the ground seeds into a filter tube for the Soxhlet apparatus.
-
Use methanol as the extraction solvent.
-
Introduce 50 mL of the solvent into the extractor thimble to initiate the process.[6]
-
-
Maceration:
-
Soak 100 g of powdered fenugreek seeds in 1 liter of a chosen solvent (e.g., chloroform, water, diethyl ether, or methanol).
-
Stir the mixture on a magnetic stirrer hot plate at 40°C for 48 hours.
-
Filter the extract using filter paper.
-
Concentrate the extract using a rotary evaporator.[6]
-
2. Isolation and Purification of Quercetin
The following protocol outlines a method for the isolation of quercetin from fenugreek leaves:
-
Perform sequential extraction of dried leaf powder with ethyl acetate, chloroform, and methanol.[7]
-
Concentrate the extracts under reduced pressure.
-
Subject the ethyl acetate extract to column chromatography.
-
Further purify the quercetin-containing fractions using Preparative Thin Layer Chromatography (PTLC).
-
Identify and confirm the isolated quercetin by comparing its retention time with a standard using High-Pressure Liquid Chromatography (HPLC).[7]
3. Diosgenin Extraction and HPLC Analysis
-
Powder 0.2 g of cell suspension culture samples with liquid nitrogen.
-
Extract with 40 mL of 96% ethanol for 1 hour.
-
Add 40 mL of 1 M sulfuric acid and heat at 100°C for 2 hours for hydrolysis.
-
Neutralize the hydrolyzate with 10 N NaOH and wash with distilled water.
-
Evaporate the extract to dryness at 60°C and dissolve the residue in 1 mL of acetonitrile.
-
Filter the solution through a 0.22 μm membrane filter before HPLC analysis.[8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Fenugreek Saponins in Cholesterol Reduction
References
- 1. Bioactive Potential and Health Benefits of Trigonella foenum‐graecum L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ijsra.net [ijsra.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. Novel Anti-Tubulin Compounds from Trigonella foenum-graecum Seeds; Insights into In-vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
Trigonosin F: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trigonosin F, a daphnane-type diterpenoid, has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides an in-depth overview of the natural sources, detailed isolation protocols, and known biological activities of this compound. Quantitative data is systematically presented in tables for clarity and comparative analysis. Furthermore, key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the methodologies and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is a natural product isolated from the plant species Trigonostemon thyrsoideus, belonging to the Euphorbiaceae family. It is primarily found in the twigs and leaves of this plant. This discovery has distinguished Trigonostemon thyrsoideus as a key source for a variety of daphnane-type diterpenoids with significant biological potential.
Isolation of this compound
The isolation of this compound from Trigonostemon thyrsoideus involves a multi-step process of extraction and chromatographic purification. The following protocol is a generalized methodology based on the successful isolation of daphnane-type diterpenoids from this plant.
General Experimental Workflow
The overall process for isolating this compound can be summarized in the following workflow:
Unveiling the Therapeutic Potential of Trigonosin F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonosin F, a daphnane-type diterpenoid isolated from the plant Trigonostemon thyrsoideum, has emerged as a compound of significant interest in the field of antiviral research. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its biological activities, the experimental protocols used to elucidate these activities, and the potential signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Biological Activities of this compound
The primary and most potent biological activity of this compound identified to date is its anti-human immunodeficiency virus type 1 (HIV-1) activity. Quantitative data from published studies are summarized in the table below.
| Biological Activity | Test System | Parameter | Value | Reference |
| Anti-HIV-1 Activity | HIV-1 induced syncytia formation in C8166 cells | EC₅₀ (50% Effective Concentration) | 0.001 - 0.015 nM | |
| Cytotoxicity | C8166 cells (MTT assay) | CC₅₀ (50% Cytotoxic Concentration) | >0.017 µM | |
| Therapeutic Index | In vitro anti-HIV-1 assay | TI (Therapeutic Index) = CC₅₀/EC₅₀ | >1618 |
Experimental Protocols
Anti-HIV-1 Activity Assay (Syncytium Formation Assay)
This protocol outlines the methodology used to determine the anti-HIV-1 activity of this compound by assessing its ability to inhibit virus-induced syncytium formation in a co-culture of infected and uninfected T-cells.
1. Cell and Virus Preparation:
-
Cell Line: Human T-cell leukemia (C8166) cells, which are highly susceptible to HIV-1 infection, are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.
-
Virus Strain: The HIV-1IIIB laboratory-adapted strain is used for infection. Viral stocks are prepared and titrated to determine the 50% tissue culture infectious dose (TCID₅₀).
2. Assay Procedure:
-
C8166 cells are seeded in a 96-well microtiter plate at a density of 4 x 10⁵ cells/mL.
-
The cells are co-cultured with H9/HIV-1IIIB cells (chronically infected cells) at a ratio of 1:1.
-
This compound, dissolved in DMSO and diluted with culture medium, is added to the wells at various concentrations. A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (vehicle) are included.
-
The plates are incubated at 37°C in a 5% CO₂ incubator for 3 days.
-
After incubation, the number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells) in each well is counted under an inverted microscope.
-
The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits syncytium formation by 50%, is calculated by regression analysis of the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of this compound on C8166 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.
1. Cell Preparation:
-
C8166 cells are seeded in a 96-well microtiter plate at a density of 4 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.
2. Assay Procedure:
-
This compound, dissolved in DMSO and diluted with culture medium, is added to the wells at various concentrations. Control wells containing cells treated with the vehicle (DMSO) are also included.
-
The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Anti-HIV Activity
Daphnane diterpenoids, the class of compounds to which this compound belongs, are known to exert some of their anti-HIV effects through the activation of Protein Kinase C (PKC). This activation can lead to the downstream activation of the NF-κB signaling pathway, which has been implicated in the reversal of HIV latency. The following diagram illustrates this proposed pathway.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Trigonosin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of a potential synthetic strategy for Trigonosin F, a complex steroidal alkaloid. The protocol is based on the successful and convergent total synthesis of the structurally related natural product, (+)-Heilonine, as reported by Rawal and coworkers.[1][2][3][4][5] The synthesis is characterized by its convergent nature, featuring the preparation of two key fragments that are subsequently coupled and cyclized to afford the core structure of the target molecule. Key transformations include an enantioselective organocatalyzed Diels-Alder reaction, a Robinson annulation, an Evans aldol addition for asymmetric synthesis, and a pivotal rhodium-catalyzed [2+2+2] cycloisomerization to construct the central aromatic ring.[1][2][3][4][5] This document outlines the detailed experimental procedures, presents quantitative data in tabular format, and provides diagrams to illustrate the key reaction pathways and workflows.
Introduction
This compound is a member of the C-nor-D-homo steroidal alkaloid family, a class of natural products known for their intricate molecular architectures and diverse biological activities. The development of a robust and efficient synthetic route to this compound is of significant interest to the medicinal chemistry and drug development communities, as it would enable access to this and related compounds for further biological evaluation. The synthetic strategy detailed herein is adapted from the elegant total synthesis of (+)-Heilonine, which shares a high degree of structural similarity with this compound.[1][2][3][4][5]
Overall Synthetic Strategy
The synthesis is designed as a convergent approach, which involves the independent synthesis of two advanced intermediates, a bicyclic alkyne (Fragment A) and a substituted piperidinone (Fragment B). These fragments are then coupled together, and the resulting linear precursor undergoes a rhodium-catalyzed [2+2+2] cycloisomerization to construct the central aromatic D-ring and complete the hexacyclic core.[1][5]
Caption: Convergent synthetic strategy for this compound.
Experimental Protocols
Synthesis of Fragment A (Bicyclic Alkyne)
The synthesis of the bicyclic alkyne fragment commences with an enantioselective Diels-Alder reaction to establish the initial stereochemistry, followed by a Robinson annulation to construct the fused ring system.
1. Enantioselective Diels-Alder Reaction
This reaction establishes the key stereocenters in the A/B ring system of the target molecule.
-
Reaction:
-
Protocol:
-
To a solution of the dienophile (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added the organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).
-
The diene (1.2 equiv) is then added dropwise.
-
The reaction is stirred at -78 °C for the specified time (monitored by TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
2. Robinson Annulation
This classical reaction is employed to form the second ring of the bicyclic system.
-
Reaction:
-
Protocol:
-
To a solution of the Diels-Alder adduct (1.0 equiv) in a suitable solvent (e.g., THF) is added a base (e.g., potassium tert-butoxide, 1.1 equiv) at 0 °C.
-
Methyl vinyl ketone (1.2 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
Further functional group manipulations are then carried out to install the alkyne moiety, yielding Fragment A.
Synthesis of Fragment B (Substituted Piperidinone)
The synthesis of the F-ring fragment utilizes an Evans aldol addition to control the stereochemistry.
1. Evans Aldol Addition
This reaction creates a new stereocenter with high diastereoselectivity.
-
Reaction:
-
Protocol:
-
The chiral N-acyloxazolidinone (1.0 equiv) is dissolved in CH₂Cl₂ and cooled to -78 °C.
-
A Lewis acid (e.g., dibutylboron triflate, 1.1 equiv) is added, followed by a tertiary amine base (e.g., triethylamine, 1.2 equiv).
-
The aldehyde (1.1 equiv) is then added dropwise.
-
The reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a phosphate buffer solution.
-
The mixture is warmed to room temperature and the layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3x).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
-
2. Reductive Cyclization
The aldol adduct is then converted to the piperidinone ring through a sequence of reactions including azide formation and a Staudinger reduction followed by intramolecular cyclization.
-
Protocol:
-
The hydroxyl group of the aldol adduct is converted to a leaving group (e.g., mesylate).
-
The mesylate is displaced with sodium azide to introduce the azide functionality.
-
A Staudinger reaction is performed using a phosphine (e.g., triphenylphosphine) to reduce the azide to an amine, which spontaneously cyclizes to form the lactam (piperidinone) ring.
-
The product is purified by column chromatography.
-
Fragment Coupling and Final Cyclization
1. Fragment Coupling
The two fragments are joined together through a nucleophilic substitution reaction.
-
Protocol:
-
Fragment B is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C).
-
The resulting anion is then reacted with an electrophilic form of Fragment A (e.g., a bromide or triflate derivative).
-
The reaction is quenched and worked up to yield the coupled product.
-
2. Rhodium-Catalyzed [2+2+2] Cycloisomerization
This key step constructs the central aromatic ring and completes the hexacyclic core of this compound.
-
Protocol:
-
The coupled product (1.0 equiv) is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).
-
A rhodium catalyst, such as Wilkinson's catalyst [RhCl(PPh₃)₃] (0.1 equiv), is added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the core structure of this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize typical yields and reaction conditions for the key steps in the synthesis. Note that these are based on the synthesis of (+)-Heilonine and may require optimization for this compound.
Table 1: Key Reaction Yields
| Step | Product | Yield (%) |
| Enantioselective Diels-Alder | Cycloadduct | 85-95 |
| Robinson Annulation | Bicyclic Enone | 70-80 |
| Evans Aldol Addition | Aldol Adduct | 80-90 |
| Reductive Cyclization | Piperidinone (Fragment B) | 65-75 |
| Fragment Coupling | Coupled Precursor | 60-70 |
| Rh-catalyzed [2+2+2] Cycloisomerization | This compound Core Structure | 50-60 |
Table 2: Representative Reaction Conditions
| Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) |
| Enantioselective Diels-Alder | Diarylprolinol Silyl Ether | CH₂Cl₂ | -78 | 4-6 |
| Robinson Annulation | Potassium tert-butoxide | THF | 0 to RT | 12-16 |
| Evans Aldol Addition | Dibutylboron triflate | CH₂Cl₂ | -78 | 3-5 |
| Rh-catalyzed [2+2+2] Cycloisomerization | [RhCl(PPh₃)₃] | DCE | 80 | 2-4 |
Conclusion
The synthetic strategy outlined in this document, based on the successful total synthesis of (+)-Heilonine, provides a robust and adaptable framework for the laboratory preparation of this compound. The convergent approach allows for the efficient construction of the complex hexacyclic core. The detailed protocols and tabulated data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in accessing this and related C-nor-D-homo steroidal alkaloids for further investigation. Optimization of the reaction conditions for the specific this compound target will likely be necessary to achieve optimal yields and purity.
References
- 1. Total Synthesis of (+)-Heilonine - ChemistryViews [chemistryviews.org]
- 2. Convergent and Efficient Total Synthesis of (+)-Heilonine Enabled by C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Total Synthesis of (+)-Heilonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis of (+)-Heilonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Rawal Synthesis of Heilonine [organic-chemistry.org]
Application Note & Protocol: A Novel Method for the Purification of Trigonosin F, a Bioactive Saponin from Trigonella foenum-graecum Seeds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Trigonosin F" is a hypothetical substance used for the purpose of illustrating a detailed purification protocol from Trigonella foenum-graecum (fenugreek) seeds. The methodologies described are based on established procedures for the isolation of saponins from this source.
Introduction
Trigonella foenum-graecum, commonly known as fenugreek, is a medicinal plant rich in a variety of bioactive compounds.[1][2][3][4] Its seeds are known to contain steroidal saponins, alkaloids, flavonoids, and galactomannans, which contribute to its numerous pharmacological effects, including anti-inflammatory, antidiabetic, and hypocholesterolemic properties.[1][3][5] This application note details a comprehensive protocol for the purification of a novel furostanolic saponin, herein named this compound, from fenugreek seeds. The protocol is designed to yield a highly purified compound suitable for downstream applications such as structural elucidation, bioactivity screening, and preclinical development.
Data Presentation
The following table summarizes the expected yield and purity at each stage of the purification process for this compound from a starting material of 1 kg of dried fenugreek seeds.
| Purification Stage | Description | Starting Mass (g) | Yield (g) | Purity (%) |
| 1. Crude Extraction | Defatted seed powder extracted with 70% ethanol. | 1000 | 150 | ~10% |
| 2. Solvent Partitioning | Liquid-liquid extraction of the crude extract with n-butanol. | 150 | 45 | ~30% |
| 3. Column Chromatography I | Macroporous resin column chromatography. | 45 | 15 | ~60% |
| 4. Column Chromatography II | Silica gel column chromatography. | 15 | 5 | ~85% |
| 5. Preparative HPLC | Final purification using reverse-phase preparative HPLC. | 5 | 0.5 | >98% |
Experimental Protocols
Preparation of Plant Material
-
Source: Dried seeds of Trigonella foenum-graecum.
-
Procedure:
-
Grind the dried seeds into a fine powder (approximately 40-60 mesh).
-
Defat the seed powder by Soxhlet extraction with petroleum ether for 8-12 hours to remove lipids.
-
Air-dry the defatted powder at room temperature to remove residual solvent.
-
Crude Extraction
-
Objective: To extract a broad range of compounds, including saponins, from the defatted seed powder.
-
Protocol:
-
Macerate the defatted seed powder (1 kg) in 70% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Solvent Partitioning
-
Objective: To enrich the saponin fraction by separating it from more polar and non-polar compounds.
-
Protocol:
-
Suspend the crude extract in distilled water (1 L).
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid extraction with an equal volume of n-butanol (3 x 1 L).
-
Combine the n-butanol fractions, which will contain the majority of the saponins.
-
Concentrate the n-butanol fraction to dryness under reduced pressure to yield the saponin-rich extract.
-
Macroporous Resin Column Chromatography
-
Objective: To further purify the saponin fraction by removing sugars, pigments, and other impurities.
-
Protocol:
-
Dissolve the saponin-rich extract in a minimal amount of distilled water.
-
Load the solution onto a pre-equilibrated macroporous resin column (e.g., Diaion HP-20).
-
Wash the column with distilled water to remove highly polar impurities.
-
Elute the saponins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol:water (65:35:10, v/v/v) mobile phase and visualizing with a p-anisaldehyde spray reagent.
-
Pool the fractions containing the target compound, this compound.
-
Silica Gel Column Chromatography
-
Objective: To separate individual saponins based on their polarity.
-
Protocol:
-
Concentrate the pooled fractions from the macroporous resin chromatography.
-
Adsorb the concentrate onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto a silica gel column (200-300 mesh) packed in chloroform.
-
Elute the column with a gradient of increasing methanol in chloroform.
-
Collect fractions and analyze by TLC to identify those containing pure this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC)
-
Objective: To achieve final purification of this compound to a high degree of purity (>98%).
-
Protocol:
-
Dissolve the semi-purified this compound fraction in methanol.
-
Inject the solution onto a preparative reverse-phase C18 HPLC column.
-
Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC.
-
Monitor the elution profile with a UV detector (e.g., at 205 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound.
-
Visualization of Workflows and Pathways
Caption: Purification workflow for this compound.
Caption: Postulated signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Bioactive Potential and Health Benefits of Trigonella foenum‐graecum L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A REVIEW ABOUT BIOACTIVE COMPOUNDS OF FENUGREEK (Trigonella foenum-graceum) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Trigonosin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonosin F is a diterpenoid compound isolated from plants of the Trigonostemon genus, which are known for their diverse phytochemical composition, including a variety of diterpenes and alkaloids.[1][2] Diterpenoids from Trigonostemon species have garnered significant interest due to their potential biological activities.[1][2][3][4] Accurate and sensitive analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts, formulated products, and biological matrices to support research and development.
This document provides detailed application notes and protocols for the analytical detection of this compound, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are based on established analytical techniques for diterpenoids and related compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters of commonly used analytical methods for the analysis of diterpenoids, which can be adapted for this compound.
| Analytical Method | Detector | Typical Column | Mobile Phase | Limit of Detection (LOD) & Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Precision (%RSD) |
| HPLC-PDA | Photodiode Array | C18, C30 | Acetonitrile/Water or Methanol/Water gradients | LOD: ~50-150 ng/mL; LOQ: ~150-500 ng/mL | >0.995 | 85-115% | <15% |
| HPLC-CAD | Charged Aerosol | C30 | Acetonitrile/Methanol gradients | LOQ: < 2 ng on column[5] | >0.99 | Not specified | Not specified |
| LC-MS/MS | Triple Quadrupole | C18 | Acetonitrile/Water or Methanol/Water with formic acid | LOD: ~1 ng/mL; LOQ: ~2.5-10 ng/mL[6] | >0.995[6] | 86-112%[6] | <10%[6] |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of diterpenoids from plant matrices.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems of Trigonostemon sp.)
-
Methanol, HPLC grade
-
Chloroform, HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Protocol:
-
Weigh 1 gram of the dried, powdered plant material into a conical flask.
-
Add 20 mL of a methanol/chloroform mixture (1:1, v/v).
-
Sonicate the mixture for 1 hour in an ultrasonic bath.[5]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process (steps 2-5) on the plant residue two more times.
-
Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
This protocol outlines a method for the separation and quantification of this compound using HPLC-PDA.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 20-40% B
-
10-30 min: 40-70% B
-
30-40 min: 70-90% B
-
40-45 min: 90% B
-
45-50 min: 90-20% B
-
50-60 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
PDA Detection: 200-400 nm, with quantification at a specific wavelength determined by the UV spectrum of this compound.
Protocol:
-
Prepare a series of standard solutions of purified this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex matrices or at low concentrations.
Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.7 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A suitable gradient will need to be developed to ensure optimal separation. A starting point could be a linear gradient from 10% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined based on the structure of this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) corresponding to the molecular weight of this compound and a specific product ion (Q3) will need to be determined by infusing a standard solution.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific MRM transition of this compound.
Protocol:
-
Optimize the MS parameters by infusing a standard solution of this compound.
-
Develop a suitable chromatographic method for the separation of this compound.
-
Prepare a calibration curve using standard solutions of this compound.
-
Prepare samples, which may involve a simple protein precipitation with methanol for biological fluids.[6]
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of the HPLC-PDA analytical method.
Caption: Schematic of the LC-MS/MS detection process.
References
- 1. Trigonostemon species in south China: Insights on its chemical constituents towards pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Constituents of Trigonostemon heterophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for Trigonosin F
Introduction
Trigonosin F is a novel compound presumably isolated from Trigonella foenum-graecum (Fenugreek). While specific literature on this compound is not currently available, extracts and other bioactive constituents from Fenugreek have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hypoglycemic effects[1][2][3][4][5]. This document provides detailed protocols for a series of cell-based assays to characterize the biological activity of this compound. The proposed assays are selected based on the known properties of related compounds from Fenugreek and are designed to provide initial insights into the cytotoxic, anti-inflammatory, and pro-apoptotic potential of this compound.
These protocols are intended for researchers, scientists, and drug development professionals. For each assay, detailed methodologies, data presentation guidelines, and workflow visualizations are provided.
MTT Assay for Cell Viability and Cytotoxicity
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step to determine the cytotoxic potential of this compound on a given cell line. A dose-dependent decrease in cell viability upon treatment with this compound would suggest cytotoxic or anti-proliferative effects.
Experimental Protocol:
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The results should be summarized in a table and used to plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
| This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.85 | 68.0 |
| 25 | 0.60 | 48.0 |
| 50 | 0.35 | 28.0 |
| 100 | 0.15 | 12.0 |
Visualization:
MTT Assay Experimental Workflow
Nitric Oxide (NO) Assay for Anti-Inflammatory Activity
Application Note:
This assay evaluates the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7). LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators, including NO. A reduction in NO production in the presence of this compound would indicate anti-inflammatory properties.
Experimental Protocol:
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour before LPS stimulation.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Add 50 µL of Sulfanilamide solution to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
Data Presentation:
The concentration of nitrite in the samples is determined from the sodium nitrite standard curve. The results are expressed as a percentage of NO production relative to the LPS-stimulated control.
| Treatment | This compound (µM) | Nitrite (µM) | % NO Production | Cell Viability (%) |
| Control (no LPS) | 0 | 2.5 | - | 100 |
| LPS only | 0 | 45.2 | 100 | 100 |
| LPS + this compound | 1 | 40.1 | 88.7 | 98 |
| LPS + this compound | 10 | 28.9 | 63.9 | 95 |
| LPS + this compound | 25 | 15.8 | 35.0 | 92 |
| LPS + this compound | 50 | 8.2 | 18.1 | 88 |
Visualization:
LPS-induced NO production pathway
Caspase-Glo® 3/7 Assay for Apoptosis
Application Note:
The Caspase-Glo® 3/7 Assay is a luminogenic assay that measures the activity of caspases 3 and 7, which are key effectors of apoptosis. The assay provides a proluminescent caspase-3/7 substrate, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity. An increase in luminescence following treatment with this compound would suggest the induction of apoptosis.
Experimental Protocol:
Materials:
-
Human cancer cell line (e.g., Jurkat for leukemia, A549 for lung cancer)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Presentation:
The results are expressed as Relative Luminescence Units (RLU) or as fold change in caspase activity compared to the vehicle control.
| Treatment | This compound (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle | 0 | 15,000 | 1.0 |
| This compound | 1 | 18,000 | 1.2 |
| This compound | 10 | 45,000 | 3.0 |
| This compound | 25 | 90,000 | 6.0 |
| This compound | 50 | 120,000 | 8.0 |
| Positive Control | - | 150,000 | 10.0 |
Visualization:
Caspase-Glo® 3/7 Assay Workflow and Principle
References
Application Notes and Protocols for Studying the Effects of Trigonosin F in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonosin F is a novel compound with potential therapeutic applications in metabolic, inflammatory, and neurodegenerative disorders. These application notes provide a comprehensive guide for preclinical evaluation of this compound using established animal models. The protocols outlined below are designed to assess the efficacy and mechanism of action of this compound in vivo.
Animal Models for Type 2 Diabetes Mellitus
Rationale and Model Selection
To investigate the anti-diabetic potential of this compound, the db/db mouse model is recommended. This model exhibits characteristic features of type 2 diabetes, including obesity, hyperglycemia, and insulin resistance, making it highly relevant for preclinical drug screening.[1]
Experimental Protocol
1.2.1. Animal Husbandry
-
Species: Mus musculus
-
Strain: BKS.Cg-Dock7m +/+ Leprdb/J (db/db)
-
Age: 6-8 weeks
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Diet: Standard chow and water ad libitum.
1.2.2. Experimental Design
-
Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Metformin)
-
-
Administration: Oral gavage, once daily for 8 weeks.
-
Monitoring: Body weight and food intake measured weekly. Blood glucose levels measured bi-weekly.
1.2.3. Key Parameters and Assays
-
Fasting Blood Glucose: Measured from tail vein blood using a glucometer after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, glucose (2 g/kg) is administered orally. Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
Insulin Tolerance Test (ITT): Performed at the end of the study. After a 4-hour fast, insulin (0.75 U/kg) is administered intraperitoneally. Blood glucose is measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
Serum Insulin: Measured by ELISA at the end of the study.
-
HbA1c: Measured by a commercially available kit to assess long-term glycemic control.
Data Presentation
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| AUC (OGTT) | ||||
| AUC (ITT) | ||||
| Serum Insulin (ng/mL) | ||||
| HbA1c (%) |
Experimental Workflow
Animal Models for Inflammation
Rationale and Model Selection
The Carrageenan-Induced Paw Edema model in rats is a widely used and reproducible model for studying acute inflammation and screening for anti-inflammatory drugs.[2][3]
Experimental Protocol
2.2.1. Animal Husbandry
-
Species: Rattus norvegicus
-
Strain: Wistar or Sprague-Dawley
-
Weight: 180-200 g
-
Housing: Group housed (3-4 per cage) in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Standard chow and water ad libitum.
2.2.2. Experimental Design
-
Groups:
-
Vehicle Control
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Indomethacin)
-
-
Administration: this compound or vehicle administered orally 1 hour before carrageenan injection.
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline injected into the sub-plantar region of the right hind paw.
2.2.3. Key Parameters and Assays
-
Paw Volume: Measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Inhibition of Edema (%): Calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Myeloperoxidase (MPO) Activity: Measured in paw tissue homogenates as an indicator of neutrophil infiltration.
Data Presentation
| Time (hours) | Vehicle Control (Paw Volume, mL) | This compound (Low Dose) (Paw Volume, mL) | This compound (High Dose) (Paw Volume, mL) | Positive Control (Paw Volume, mL) |
| 0 | ||||
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| % Inhibition of Edema (at 3h) | N/A | |||
| MPO Activity (U/mg protein) |
Signaling Pathway Analysis
Inflammation is often mediated by the Transforming Growth Factor-beta (TGF-β) signaling pathway. The effect of this compound on this pathway can be investigated by measuring the expression of key downstream targets.[4][5][6]
Animal Models for Neurodegenerative Disease
Rationale and Model Selection
To assess the neuroprotective effects of this compound, a pharmacologically induced model of Parkinson's disease using 6-hydroxydopamine (6-OHDA) in rats is appropriate. This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.
Experimental Protocol
3.2.1. Animal Husbandry
-
Species: Rattus norvegicus
-
Strain: Sprague-Dawley
-
Weight: 220-250 g
-
Housing: Individually housed after surgery.
-
Diet: Standard chow and water ad libitum.
3.2.2. Experimental Design
-
Groups:
-
Sham Control (vehicle injection)
-
6-OHDA + Vehicle
-
6-OHDA + this compound (low dose)
-
6-OHDA + this compound (high dose)
-
-
Surgical Procedure: Stereotaxic injection of 6-OHDA (8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle.
-
Administration: this compound or vehicle administered daily for 21 days, starting 24 hours after surgery.
3.2.3. Key Parameters and Assays
-
Apomorphine-Induced Rotational Behavior: Rats are challenged with apomorphine (0.5 mg/kg, s.c.) and the number of contralateral rotations is counted for 60 minutes.
-
Cylinder Test: To assess forelimb akinesia.
-
Immunohistochemistry: Staining for Tyrosine Hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.
-
HPLC: Measurement of dopamine and its metabolites in the striatum.
Data Presentation
| Parameter | Sham Control | 6-OHDA + Vehicle | 6-OHDA + this compound (Low Dose) | 6-OHDA + this compound (High Dose) |
| Rotations per minute | ||||
| Forelimb Use Asymmetry (%) | ||||
| TH-positive cells in SNc | ||||
| Striatal Dopamine (ng/mg tissue) |
Experimental Workflow
References
- 1. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. academic.oup.com [academic.oup.com]
- 4. TGFB signaling pathway [pfocr.wikipathways.org]
- 5. Schistosoma mansoni: TGF-β Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution and Use of Trigonosin F in Experimental Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonosin F is a chemical compound with the molecular formula C46H54O13 and a molecular weight of 814.91 g/mol . This document provides a detailed protocol for the proper dissolution and handling of this compound for use in various experimental settings, including cell-based assays. Adherence to this protocol is crucial for ensuring the compound's stability, solubility, and consistent performance in your research.
Materials and Equipment
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Appropriate cell culture medium or experimental buffer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Biological safety cabinet (for cell culture applications)
-
-80°C freezer for long-term storage
Quantitative Data Summary
For ease of use and reproducibility, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C46H54O13 | [1] |
| Molecular Weight | 814.91 g/mol | [1] |
| CAS Number | 1262842-73-8 | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Conc. | 10 mM | [1] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Solution Storage | -80°C for up to 2 years | [1] |
| Solubility Indication | < 1 mg/mL suggests slight insolubility | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution into aqueous experimental media.
Procedure:
-
Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.8149 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, cell culture-grade DMSO to the weighed this compound. For the example above, add 100 µL of DMSO to the 0.8149 mg of powder.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term stability, for up to two years.[1]
Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the 10 mM DMSO stock solution into an aqueous cell culture medium to prepare a working solution for treating cells.
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilution (Recommended): To achieve the final desired concentration in your cell culture medium, it is recommended to perform a serial dilution. This minimizes the concentration of DMSO in the final culture, which can be toxic to cells at higher concentrations (typically >0.5%).
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution in sterile phosphate-buffered saline (PBS) or serum-free medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of PBS.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your complete cell culture medium to reach the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 10 µL of a 1 mM intermediate solution or 1 µL of the 10 mM stock solution.
-
-
Mixing: Gently mix the final working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in media containing serum.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This allows for the assessment of any effects caused by the solvent itself.
-
Application to Cells: Immediately apply the freshly prepared working solution to your cells in culture.
Visualizations
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Potential Signaling Pathway Modulation (Hypothetical)
While the specific signaling pathways modulated by this compound are not yet fully elucidated in the provided search results, many natural compounds with similar structural complexity are known to interact with key cellular signaling cascades. For illustrative purposes, the following diagram depicts a generic kinase signaling pathway that could be a potential target for investigation.
Caption: Hypothetical kinase signaling pathway potentially modulated by this compound.
References
Application Notes & Protocols: Fluorescent Labeling of a Novel Small Molecule (Trigonosin F) for Cellular Imaging
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, the specific chemical structure and biological target of Trigonosin F are not publicly documented. Therefore, this document provides a comprehensive, generalized protocol for the fluorescent labeling of a novel small molecule assumed to possess a primary amine, a common functional group available for conjugation. Researchers must adapt this protocol based on the actual chemical properties of this compound once determined.
Introduction
Fluorescent labeling is a powerful technique for visualizing and tracking small molecules within cellular systems, providing critical insights into their localization, trafficking, and target engagement. This method involves covalently attaching a fluorescent dye (fluorophore) to the small molecule, enabling its detection via fluorescence microscopy and other fluorescence-based analytical methods. The ideal fluorescent probe is small, bright, photostable, and does not interfere with the biological activity of the parent molecule.
This guide details a standard workflow for labeling a novel small molecule, using this compound as a model, via amine-reactive chemistry. The most common strategy for labeling primary amines involves the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes, which form stable amide bonds with the amine under mild conditions.
Principle of Amine-Reactive Labeling
NHS-ester activated dyes react efficiently with primary amines at a physiological to slightly alkaline pH (7.2-8.5). The primary amine acts as a nucleophile, attacking the ester and forming a stable amide bond, releasing NHS as a byproduct. This reaction is highly specific for primary amines, making it a preferred method for labeling peptides, proteins, and small molecules with available amine groups.
Materials and Reagents
-
Small Molecule: this compound (or other amine-containing small molecule)
-
Fluorescent Dye: Amine-reactive NHS-ester dye (e.g., Fluorescein-NHS, Cy3-NHS, Alexa Fluor™ 488 NHS Ester). See Table 1 for options.
-
Solvents: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5. Note: Avoid buffers containing primary amines like Tris or glycine.
-
Purification: HPLC system with a C18 reverse-phase column, or Solid-Phase Extraction (SPE) cartridges.
-
Solvents for HPLC: Acetonitrile (ACN) and ultrapure water, both with 0.1% Trifluoroacetic acid (TFA).
-
Characterization: UV-Vis Spectrophotometer, Mass Spectrometer.
-
Cellular Imaging:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa, HEK293)
-
Glass-bottom imaging dishes
-
Fluorescence microscope with appropriate filter sets.
-
Data Presentation: Dye Selection
Choosing the right fluorophore is critical. Key parameters include brightness (a product of extinction coefficient and quantum yield), photostability, and spectral properties that match the available microscope excitation sources and filters.
| Table 1: Properties of Common Amine-Reactive Fluorescent Dyes | | :--- | :--- | :--- | :--- | :--- | | Dye (NHS Ester) | Ex (nm) | Em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | | Fluorescein (FITC) | 495 | 520 | ~75,000 | 0.92 | | Alexa Fluor™ 488 | 495 | 519 | ~73,000 | 0.92 | | Cy3 | 550 | 570 | ~150,000 | 0.15 | | Alexa Fluor™ 555 | 555 | 565 | ~150,000 | 0.10 | | Cy5 | 649 | 670 | ~250,000 | 0.20 | | Alexa Fluor™ 647 | 650 | 668 | ~270,000 | 0.33 |
Note: Values are approximate and can vary with environmental conditions.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol assumes a starting molar ratio of 1:1.5 (this compound : Dye). This should be optimized to avoid over-labeling, which can cause fluorescence quenching and altered biological activity.
-
Prepare this compound Stock: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Dye Stock: Immediately before use, dissolve the NHS-ester dye in anhydrous DMSO to a final concentration of 15 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, add the calculated volume of this compound stock solution.
-
Add 10 volumes of 0.1 M sodium bicarbonate buffer (pH 8.3) to the this compound solution. For example, add 90 µL of buffer to 10 µL of this compound stock.
-
Add the calculated volume of the dye stock solution to the this compound/buffer mixture.
-
-
Incubation: Mix gently by vortexing and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a small amount of an amine-containing buffer like 1 M Tris-HCl, pH 8.0, to consume any unreacted NHS-ester dye.
Protocol 2: Purification of Fluorescently Labeled this compound
Purification is essential to remove unconjugated free dye, which can cause high background signals in imaging experiments. Reverse-phase HPLC is the preferred method for small molecules.
-
Sample Preparation: Acidify the reaction mixture with 1% TFA to ensure all components are protonated for better column binding.
-
HPLC Setup:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Detection: Set the detector to the absorbance maximum (λ_max) of the fluorophore and a secondary wavelength (e.g., 280 nm) for the small molecule if it absorbs in that range.
-
-
Elution: Run a linear gradient to separate the components. The more hydrophobic fluorescent conjugate will elute later than the unlabeled small molecule and the hydrolyzed free dye.
| Table 2: Example HPLC Gradient for Purification | | :--- | :--- | :--- | | Time (min) | % Mobile Phase A | % Mobile Phase B | | 0 | 95% | 5% | | 5 | 95% | 5% | | 35 | 5% | 95% | | 40 | 5% | 95% | | 45 | 95% | 5% | | 50 | 95% | 5% |
-
Collection & Verification: Collect the fractions corresponding to the fluorescent conjugate peak. Confirm the identity of the product using mass spectrometry. Lyophilize the pure fractions to obtain the final product.
Protocol 3: Characterization and Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each small molecule. For a small molecule, the ideal DOL is 1.0.
-
Absorbance Measurement:
-
Resuspend the purified, lyophilized product in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution at two wavelengths using a UV-Vis spectrophotometer:
-
The absorbance maximum of the dye (A_dye).
-
The absorbance maximum of the small molecule (A_sm). If unknown or overlapping, this method cannot be used directly.
-
-
-
DOL Calculation:
-
Concentration of Dye (M): C_dye = A_dye / ε_dye
-
Concentration of Small Molecule (M): C_sm = (A_sm - (A_dye × CF)) / ε_sm
-
ε_dye and ε_sm are the molar extinction coefficients of the dye and small molecule, respectively.
-
CF is a correction factor to account for the dye's absorbance at the small molecule's λ_max (CF = A_sm_of_dye / A_dye_of_dye).
-
-
Degree of Labeling (DOL): DOL = C_dye / C_sm
-
| Table 3: Sample Data for DOL Calculation | | :--- | :--- | | Parameter | Example Value | | A_dye (at 495 nm) | 0.85 | | A_sm (at 340 nm) | 0.20 | | ε_dye (at 495 nm) | 75,000 M⁻¹cm⁻¹ | | ε_sm (at 340 nm) | 15,000 M⁻¹cm⁻¹ | | Correction Factor (CF) | 0.12 | | Calculated C_dye | 1.13 x 10⁻⁵ M | | Calculated C_sm | 0.99 x 10⁻⁵ M | | Calculated DOL | ~1.14 |
Protocol 4: Cellular Imaging
-
Cell Seeding: Plate cells of interest onto glass-bottom imaging dishes 24-48 hours prior to the experiment to allow them to adhere.
-
Probe Preparation: Prepare a 1000x stock solution of the fluorescently labeled this compound in DMSO. Dilute this stock in pre-warmed cell culture medium to the final desired working concentration (typically 1-10 µM, must be optimized).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the fluorescent probe. Incubate for the desired time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.
-
Washing: Gently remove the probe-containing medium. Wash the cells 2-3 times with pre-warmed PBS or live-cell imaging buffer to remove extracellular probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Immediately image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Overcoming Trigonosin F Solubility Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility issues with Trigonosin F during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: Based on available data, this compound is described as slightly soluble or insoluble, with a solubility of less than 1 mg/mL in aqueous solutions.[1] It is commercially available pre-dissolved in DMSO at a concentration of 10 mM.[1]
Q2: Why is my this compound not dissolving?
A2: Poor solubility of a compound like this compound in aqueous buffers is a common issue for many organic molecules. This can be attributed to its molecular structure, which may have low polarity and a tendency to self-associate. Factors in your experimental setup such as the pH of the buffer, the presence of salts, and the temperature can also significantly impact its solubility.
Q3: Can I use solvents other than DMSO?
A3: While DMSO is a common solvent for initial stock solutions, its high concentration can be toxic to cells in culture. Alternative organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be tested. However, it is crucial to first determine the solubility of this compound in these solvents and then assess the tolerance of your experimental system (e.g., cell line) to the chosen solvent at the final working concentration.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents like surfactants or cyclodextrins.[2][3][4][5][6] It is recommended to try these methods systematically to find the optimal conditions for your specific experiment.
Troubleshooting Guide
This guide provides a stepwise approach to addressing this compound solubility issues. Start with the simplest methods and proceed to more complex solutions as needed.
Problem: Precipitate forms when diluting DMSO stock of this compound into aqueous buffer.
Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow for troubleshooting this compound precipitation.
Detailed Troubleshooting Steps:
Step 1: Optimize Co-solvent Concentration
-
Rationale: Organic co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[2][6]
-
Protocol:
-
Prepare a series of your aqueous buffer containing increasing concentrations of a water-miscible organic solvent (e.g., DMSO, ethanol).
-
Start with a low percentage (e.g., 0.5% v/v) and increase incrementally (e.g., 1%, 2%, 5%).
-
Add the this compound stock solution to each buffer preparation to achieve the desired final concentration.
-
Visually inspect for precipitation immediately and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
Important: Always run a vehicle control with the same co-solvent concentration to ensure it does not affect your experimental outcome.
-
Step 2: Adjust the pH of the Buffer
-
Protocol:
-
Prepare your experimental buffer at a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0).
-
Add the this compound stock solution to each buffer to the final desired concentration.
-
Observe for any differences in solubility.
-
Caution: Ensure the pH range is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Step 3: Utilize Solubilizing Agents
-
Rationale: Surfactants and cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous media.[2][4]
-
Protocol:
-
Surfactants: Prepare your buffer with a low concentration of a non-ionic surfactant (e.g., Tween-80 at 0.01-0.1% v/v).
-
Cyclodextrins: Prepare your buffer with a suitable cyclodextrin (e.g., β-cyclodextrin or a derivative like HP-β-CD) at a concentration range determined from literature for similar compounds.
-
Add the this compound stock solution and assess solubility.
-
Consideration: These agents can interfere with some biological assays, so appropriate controls are essential.
-
| Solubilization Method | Typical Starting Concentration | Advantages | Potential Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | 0.5 - 5% (v/v) | Simple and effective for many compounds.[6] | Can be toxic to cells at higher concentrations. |
| pH Adjustment | pH 6.0 - 8.0 | Can significantly increase solubility for ionizable compounds.[3] | Limited by the pH tolerance of the experimental system. |
| Surfactants (e.g., Tween-80) | 0.01 - 0.1% (v/v) | Effective at low concentrations. | Can interfere with cell membranes and some assays. |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | Generally low toxicity. | Can have a higher cost. |
Step 4: Advanced Techniques - Particle Size Reduction
-
Rationale: For some applications, if solid this compound is being used to make a suspension, reducing the particle size can increase the dissolution rate.[2][5]
-
Methods:
-
Note: These are advanced techniques and may require specialized equipment. They are generally more applicable to formulation development than routine laboratory experiments.
Hypothetical Signaling Pathway Modulation by this compound
While the specific molecular targets of this compound are not detailed in the provided search results, many small molecule inhibitors act on signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be inhibited by a compound like this compound. This is a generic representation of a kinase signaling pathway, which is a common target for drug discovery. Members of the TGF-beta superfamily, for instance, signal through serine/threonine kinase receptors.[7][8][9]
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.
References
- 1. This compound [cnreagent.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijpbr.in [ijpbr.in]
- 7. The TGFbeta superfamily signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGFB signaling pathway [pfocr.wikipathways.org]
- 9. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Trigonosin F instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Trigonosin F in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over a short period. What are the common causes?
A1: The stability of small molecules like this compound in solution can be influenced by several factors. The most common causes of degradation include:
-
pH: Many compounds are stable only within a specific pH range. Deviations to more acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.[1][2]
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation of sensitive functional groups within the molecule.[1][3] This can sometimes be catalyzed by the presence of metal ions.[3]
-
Light Exposure: Exposure to UV or even ambient light can cause photodegradation, where the light energy breaks chemical bonds.[1][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][2]
-
Solvent Purity: Impurities or contaminants in the solvent can react with this compound, leading to its degradation.[5]
Q2: I'm observing a precipitate forming in my this compound stock solution. Why is this happening?
A2: Precipitate formation is often due to the poor aqueous solubility of the compound. While this compound may be soluble in an organic solvent like DMSO, adding this stock to an aqueous buffer can cause the compound to exceed its solubility limit and "crash out" of the solution, especially at higher concentrations.[3]
Q3: How can I improve the stability and solubility of this compound in my experiments?
A3: To enhance the stability and solubility of this compound, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a neutral to slightly acidic range. The optimal pH should be determined experimentally.[2]
-
Use of Co-solvents: For compounds with low aqueous solubility, using a co-solvent in your final buffer composition can help maintain solubility.
-
Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.[3]
-
Minimize Exposure: Protect the solution from light by using amber vials or covering the container with foil.[4] Also, minimize its exposure to elevated temperatures during your experimental setup.[3]
-
Degas Solvents: To reduce the risk of oxidation, you can degas your aqueous buffers before use.[6]
Q4: What are the recommended storage conditions for this compound?
A4: For optimal stability, consider the following storage conditions:
-
Powder: Store the solid compound at -20°C, protected from light and moisture.[3]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered with this compound instability.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent biological activity or loss of effect over time | Degradation of this compound in the experimental medium. | 1. Prepare fresh dilutions of this compound immediately before each experiment. 2. Minimize the exposure of the compound to light and elevated temperatures during the experiment. 3. Perform a time-course experiment to assess the stability of this compound in your specific medium using HPLC analysis at different time points.[3] |
| Precipitate formation in aqueous solution | Poor aqueous solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of any co-solvent in the final solution. 3. Ensure the stock solution is fully dissolved before adding it to the aqueous buffer. |
| Change in color of the solution | Oxidation or degradation. | 1. Prepare solutions in degassed buffers. 2. Add antioxidants to the solution if compatible with your experimental system. 3. Store solutions under an inert gas like nitrogen or argon. |
| Variable results between experiments | Inconsistent preparation or handling of this compound solutions. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Ensure all users are following the same procedure. 3. Check for lot-to-lot variability of this compound if using different batches. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
This protocol outlines a method to determine the stability of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8).[7]
-
Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into each buffer to a final concentration of 5 µM.
-
Incubation: Incubate the samples at a constant temperature (e.g., 37°C).[7]
-
Time Points: Collect aliquots from each sample at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately stop any further degradation by adding an equal volume of cold methanol to each aliquot.
-
Analysis: Analyze the concentration of the remaining this compound in each sample using a validated HPLC-MS method.[7]
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH value to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways of this compound under stress conditions.[8]
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Subject aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.[8]
-
Alkaline Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.[8]
-
Photodegradation: Expose the solution to a UV lamp (e.g., 254 nm) for a defined period.
-
Thermal Degradation: Incubate the solution at a high temperature (e.g., 80°C) for 48 hours.[8]
-
-
Neutralization: Neutralize the acidic and alkaline samples before analysis.
-
Analysis: Analyze all samples using LC-MS to identify and characterize the degradation products.
Visualizations
Illustrative Signaling Pathway
Disclaimer: The specific signaling pathway for this compound is not yet elucidated. The following diagram of the TGF-β signaling pathway is provided as a representative example of how a small molecule might interact with a cellular signaling cascade. This is for illustrative purposes only.
Caption: A diagram of the TGF-β signaling pathway.
Experimental Workflow: pH Stability Assay
Caption: Workflow for the this compound pH stability assay.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting this compound instability.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. enamine.net [enamine.net]
- 8. benchchem.com [benchchem.com]
Preventing degradation of Trigonosin F during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Trigonosin F during the extraction process. This compound is classified as a furostanol saponin, a class of compounds susceptible to degradation under certain experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a furostanol saponin found in Fenugreek (Trigonella foenum-graecum). These compounds are of interest for their potential pharmacological activities. Degradation during extraction is a significant concern as it leads to a loss of the target molecule, resulting in lower yields and potentially altering the biological activity of the final extract. The primary degradation pathway for furostanol saponins involves hydrolysis of the glycosidic linkages.
Q2: What are the main factors that cause the degradation of this compound during extraction?
The stability of furostanol saponins like this compound is primarily affected by three main factors:
-
pH: Acidic conditions can readily cause the hydrolysis of the sugar moieties attached to the saponin backbone.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of hydrolytic degradation.[3][4][5][6] Saponins are generally heat-sensitive.[3][4]
-
Enzymatic Activity: The presence of endogenous enzymes (glycosidases) in the plant material can lead to the enzymatic hydrolysis of the glycosidic bonds.
Q3: What is the expected degradation product of this compound?
Furostanol saponins typically degrade into spirostanol saponins through the cleavage and cyclization of the F-ring side chain. Further hydrolysis can lead to the complete removal of sugar moieties, yielding the aglycone, known as a sapogenin. This conversion can significantly impact the bioactivity and physicochemical properties of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation due to acidic pH: The extraction solvent or the plant material itself may have an acidic pH, leading to hydrolysis.[1] | Maintain a neutral pH (around 7.0) throughout the extraction process.[1] Consider using a buffered extraction solvent. |
| High Temperature: Excessive heat during extraction or solvent evaporation can cause thermal degradation.[3][4][5] | Perform extraction at room temperature or under controlled, mild heating (e.g., not exceeding 50-60°C).[6] Use rotary evaporation under reduced pressure for solvent removal to keep temperatures low. | |
| Enzymatic Degradation: Active enzymes in the plant material can break down this compound. | Deactivate enzymes prior to extraction by briefly blanching the plant material in hot solvent (e.g., ethanol) or by using a denaturing solvent. | |
| Incomplete Extraction: The solvent and/or extraction time may not be optimal for efficient extraction. | Optimize the solvent system. A mixture of ethanol or methanol and water is often effective for saponin extraction.[6] Increase the extraction time or perform multiple extraction cycles. | |
| Presence of Unexpected Compounds in the Extract | Conversion to Spirostanol Saponins: Acidic conditions or high temperatures can promote the conversion of furostanol saponins to their spirostanol counterparts.[2] | Strictly control pH and temperature as mentioned above. Analyze for the presence of potential spirostanol degradation products using appropriate analytical techniques (e.g., HPLC-MS). |
| Hydrolysis to Sapogenins: Harsh acidic conditions can lead to the complete loss of sugar residues. | Avoid the use of strong acids. If acid is required for a specific purpose, use a dilute acid and minimize exposure time and temperature. | |
| Inconsistent Extraction Results | Variability in Plant Material: The concentration of this compound can vary depending on the plant's origin, age, and storage conditions. | Use standardized plant material from a reliable source. Ensure proper drying and storage of the plant material to minimize degradation before extraction. |
| Inconsistent Extraction Parameters: Fluctuations in temperature, pH, or extraction time between batches. | Standardize and carefully document all extraction parameters for each batch to ensure reproducibility. |
Experimental Protocols
General Protocol for Extraction of Furostanol Saponins
This protocol provides a general guideline for the extraction of furostanol saponins like this compound, with an emphasis on minimizing degradation.
-
Material Preparation:
-
Grind the dried Fenugreek seeds to a coarse powder to increase the surface area for extraction.
-
To deactivate enzymes, briefly immerse the powdered material in boiling 70% ethanol for a few minutes, then cool down.
-
-
Extraction:
-
Macerate the pre-treated powder in 70% ethanol at room temperature for 24-48 hours with occasional stirring. Alternatively, use sonication or reflux extraction at a controlled temperature (not exceeding 50°C).
-
The solid-to-liquid ratio should be optimized, but a common starting point is 1:10 (w/v).
-
Filter the extract and repeat the extraction process on the residue two more times to ensure complete extraction.
-
-
Solvent Removal:
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography on silica gel or a reversed-phase C18 column.
-
Analytical Method for Monitoring this compound Degradation
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of furostanol saponins.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.
-
Detection: As saponins lack a strong chromophore, detection can be challenging.
-
Standard: If a pure standard of this compound is available, it should be used for quantification. Otherwise, a related furostanol saponin standard can be used for semi-quantitative analysis.
Visualizations
Degradation Pathway of Furostanol Saponins
Caption: General degradation pathway of this compound.
Experimental Workflow for this compound Extraction
Caption: Recommended workflow for this compound extraction.
References
- 1. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US20100160616A1 - Novel process for the extraction of furostanolic saponins from fenugreek seeds - Google Patents [patents.google.com]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. "Simultaneous determination of furostanol and spirostanol glycosides in" by D.-J. Yang, T.-J. Lu et al. [jfda-online.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
How to improve Trigonosin F bioassay reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of the Trigonosin F bioassay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a daphnane-type diterpenoid compound isolated from Trigonostemon thyrsoideum. It has demonstrated potent anti-HIV-1 activity in in-vitro studies.
Q2: What is the likely mechanism of action for this compound's anti-HIV-1 activity?
Daphnane-type diterpenoids are known to modulate the Protein Kinase C (PKC) pathway. Activation of the PKC pathway can induce the expression of latent HIV-1 from infected cells, which is a key area of research for HIV-1 eradication strategies.
Q3: What are the common bioassays used to evaluate the anti-HIV-1 activity of compounds like this compound?
Commonly used bioassays include:
-
p24 Antigen ELISA: This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.
-
Luciferase Reporter Assays: These assays use genetically engineered cell lines or viruses that express a luciferase reporter gene upon HIV-1 replication. The amount of light produced is proportional to the level of viral replication.
-
MTT or XTT Assays for Cytotoxicity: These colorimetric assays are crucial for assessing the viability of cells after treatment with the test compound. This helps to distinguish between true antiviral activity and cell death.
Q4: Which cell lines are typically used for anti-HIV-1 drug screening?
Several human T-cell lines are commonly used, including:
-
MT-4
-
CEM
-
TZM-bl
-
C8166
The choice of cell line can depend on the specific HIV-1 strain and the research question.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider using a multichannel pipette for consistency. Reverse pipetting techniques can also improve accuracy. |
| Edge Effects | Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data. |
| Incomplete Mixing of Reagents | Gently mix the plate after adding each reagent by tapping or using a plate shaker. Avoid vigorous shaking that could cause cross-contamination. |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
Issue 2: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish the antiviral effect from the background.
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | Optimize the cell seeding density. Too few cells will result in a weak signal, while too many cells can lead to overgrowth and artifacts. |
| Incorrect Reagent Concentration | Titrate all critical reagents, including the virus inoculum and detection reagents, to determine the optimal concentrations for your specific assay conditions. |
| High Background from Solvent | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for the cells. Run a solvent control to determine the background signal. |
| Inappropriate Plate Type | For luminescence assays, use white, opaque plates to maximize signal. For fluorescence assays, use black plates to reduce background. For absorbance assays, use clear plates. |
Issue 3: Inconsistent Results Between Experiments
Lack of reproducibility between experiments is a significant challenge in bioassays.
| Potential Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered responses. |
| Reagent Lot-to-Lot Variability | Qualify new lots of critical reagents, such as serum and media, before use in experiments. If possible, purchase large batches of reagents to ensure consistency over time. |
| Variation in Virus Stock | Prepare and titer a large batch of virus stock. Aliquot and store at -80°C. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles that can degrade viral infectivity. |
| Inconsistent Incubation Times | Adhere strictly to the optimized incubation times for cell treatment, viral infection, and reagent addition. |
Experimental Protocols
Protocol 1: Anti-HIV-1 p24 Antigen ELISA
This protocol provides a general workflow for assessing the anti-HIV-1 activity of this compound by measuring p24 antigen levels.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10^4 cells/well) in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the appropriate wells. Include a solvent control (e.g., DMSO) and a positive control (e.g., a known anti-HIV drug).
-
Viral Infection: Infect the cells with a pre-titered stock of HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
p24 ELISA: Quantify the p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) of this compound by plotting the percentage of p24 inhibition against the log of the compound concentration.
Protocol 2: MTT Cytotoxicity Assay
This protocol is essential to run in parallel with the antiviral assay to assess the cytotoxicity of this compound.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate as described in Protocol 1.
-
Compound Treatment: Add serial dilutions of this compound to the wells, mirroring the concentrations used in the antiviral assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
Visualizations
Caption: Experimental workflow for determining the anti-HIV-1 activity and cytotoxicity of this compound.
Caption: Postulated signaling pathway for this compound-mediated activation of HIV-1 transcription.
Reducing off-target effects of Trigonosin F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Trigonosin F. Given that this compound is a novel compound, this guide focuses on established methodologies for characterizing and mitigating off-target effects applicable to new chemical entities.
Frequently Asked Questions (FAQs)
1. Q: My initial experiments with this compound show an unexpected phenotype. How can I determine if this is an on-target or off-target effect?
A: Differentiating between on-target and off-target effects is a critical step in characterizing a new compound like this compound.[1] A multi-pronged approach is recommended, starting with computational predictions and followed by experimental validation.
Initial Steps for Troubleshooting Unexpected Phenotypes:
-
Computational Analysis: Utilize in silico tools to predict potential off-targets of this compound. These tools use algorithms based on chemical structure similarity to known ligands and target proteins.[2]
-
Dose-Response Analysis: Perform a dose-response curve for the observed phenotype. On-target effects should correlate with the potency of this compound against its intended target. A significant discrepancy may suggest an off-target mechanism.
-
Rescue Experiments: A key validation step is to perform a rescue experiment.[1] If the observed phenotype is due to the on-target activity of this compound, expressing a form of the target protein that is resistant to this compound (e.g., through mutation) should reverse the phenotype.[1]
2. Q: What computational tools can I use to predict potential off-targets for this compound?
A: Several computational methods can predict potential off-target interactions for small molecules. These are valuable for prioritizing experimental validation.
| Method | Principle | Advantages | Limitations |
| Similarity-based Methods (e.g., SEA, SIM) | Compares the 2D chemical structure of this compound to a database of compounds with known targets. | Fast and computationally inexpensive. | Limited to known ligand-target interactions present in the database. May miss novel off-targets. |
| Machine Learning Models (e.g., RF, aNN, SVM) | Uses machine learning algorithms trained on large datasets of ligand-target interactions to predict binding.[2] | Can identify complex relationships and potentially novel off-targets. | Requires large, high-quality training datasets. The accuracy depends on the model's training. |
| Structure-based Docking | Docks the 3D structure of this compound into the binding sites of a panel of potential off-target proteins. | Provides insights into the potential binding mode and affinity. | Computationally intensive. The accuracy is highly dependent on the quality of the protein structures and scoring functions. |
3. Q: What experimental approaches can I use to identify off-targets of this compound?
A: Experimental validation is crucial to confirm computationally predicted off-targets and to discover novel ones.
| Experimental Approach | Description | Throughput | Considerations |
| Biochemical Screens (e.g., Kinase Panels) | This compound is screened against a large panel of purified enzymes (e.g., kinases) to measure its inhibitory activity. | High | Provides direct evidence of interaction but lacks cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins in response to ligand binding in intact cells or cell lysates. | Medium to High | Provides evidence of target engagement in a cellular context. |
| Affinity Chromatography-Mass Spectrometry | An immobilized version of this compound is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. | Low to Medium | Can identify direct binding partners but may be prone to false positives. |
| Phenotypic Screening | The effects of this compound are assessed across a wide range of cell lines or model organisms.[3] | High | Can reveal unexpected biological activities but does not directly identify the off-target. |
| Genetic Screening (e.g., CRISPR-Cas9) | CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to this compound, suggesting a functional interaction.[3][4] | High | A powerful tool for identifying functional off-targets and pathways. |
Troubleshooting Guides
Issue: High background or non-specific effects in cell-based assays.
This could be due to off-target activity or poor compound solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the engagement of this compound with its intended target and to identify potential off-targets in a cellular environment.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for heating samples (e.g., PCR thermocycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein(s)
Methodology:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration of the soluble fraction.
-
-
Analysis by Western Blot:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein.
-
Use a suitable secondary antibody and detect the signal.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature. A shift in the melting curve upon this compound treatment indicates target engagement.
-
Signaling Pathway Considerations
Hypothetical Off-Target Interaction of this compound with the TGF-β Pathway
Let's assume the intended target of this compound is a kinase in a cell proliferation pathway. However, an off-target effect on a component of the TGF-β signaling pathway could lead to unexpected anti-proliferative effects. The TGF-β pathway is a crucial signaling cascade involved in processes like cell growth, differentiation, and apoptosis.[5][6][7]
Caption: Hypothetical off-target effect of this compound on the TGF-β pathway.
In this diagram, this compound is shown to have an off-target inhibitory effect on the phosphorylation of SMAD2/3, which are key transducers of the TGF-β signal.[7] This would block the downstream signaling cascade, potentially leading to unexpected cellular responses that are independent of its primary target.
References
- 1. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The TGFbeta superfamily signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGFB signaling pathway [pfocr.wikipathways.org]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Trigonosin F Studies
Disclaimer: Information regarding "Trigonosin F" is not publicly available in the searched scientific literature. The following troubleshooting guide is based on general principles for in vivo dosage optimization of novel compounds and may not be specific to this compound. Researchers should adapt these recommendations based on the known chemical and biological properties of the compound.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is a typical starting dose for a first-in-vivo study with a novel compound like this compound? | For a novel compound with unknown in vivo potency, a common approach is to start with a dose that is a fraction (e.g., 1/10th) of the in vitro EC50 or IC50, if available. If no in vitro data exists, a dose-ranging study starting from a very low, non-toxic dose (e.g., 0.1-1 mg/kg) is recommended to establish a maximum tolerated dose (MTD).[1] |
| 2. How do I determine the optimal route of administration for this compound? | The choice of administration route (e.g., oral, intravenous, intraperitoneal) depends on the compound's physicochemical properties (solubility, stability), the desired pharmacokinetic profile (rapid or sustained exposure), and the target organ. Preliminary in vitro studies on compound stability at different pH values can provide initial insights.[2] |
| 3. What are the key parameters to monitor during an in vivo dosage optimization study? | Key parameters include clinical observations (body weight, activity, signs of toxicity), pharmacokinetic (PK) measurements (plasma concentration over time), and pharmacodynamic (PD) markers (target engagement, downstream biological effects).[1] |
| 4. How many animals should I use per dose group? | The number of animals per group is a balance between statistical power and ethical considerations (the 3Rs: Replacement, Reduction, Refinement). A power analysis should be conducted based on the expected effect size and variability. Generally, 6-10 rodents per group is a common starting point for initial dose-finding studies. |
| 5. What should I do if I observe no therapeutic effect at the tested doses? | If no efficacy is observed, consider the following: 1) The doses may be too low. 2) The compound may have poor bioavailability via the chosen administration route. 3) The compound may be rapidly metabolized. 4) The animal model may not be appropriate. Further pharmacokinetic and metabolism studies are warranted. |
| 6. What are common signs of toxicity to watch for? | Common signs of toxicity include significant body weight loss (>15-20%), lethargy, ruffled fur, abnormal posture, and changes in food and water intake.[1] If severe toxicity is observed, the dose should be lowered or the study terminated for that group. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response within the same dose group. | - Inconsistent dosing technique.- Genetic or physiological variability in the animals.- Errors in formulation preparation. | - Ensure all personnel are properly trained in the administration technique.- Use a homogenous and well-characterized animal cohort.- Verify the concentration and stability of the dosing solution. |
| Precipitation of this compound in the dosing solution. | - Poor solubility of the compound in the chosen vehicle. | - Test a panel of pharmaceutically acceptable vehicles to identify one that provides adequate solubility and stability.- Consider formulation strategies such as co-solvents, surfactants, or cyclodextrins. |
| No detectable compound in plasma after oral administration. | - Poor oral bioavailability due to low absorption or high first-pass metabolism. | - Consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism.- Conduct in vitro permeability assays (e.g., Caco-2) to assess intestinal absorption. |
| Rapid clearance of the compound from circulation. | - High metabolic clearance or rapid renal excretion. | - Perform pharmacokinetic studies with more frequent sampling at early time points to accurately determine the half-life.- Consider co-administration with a metabolic inhibitor (use with caution and strong justification). |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Dose Groups: Establish a minimum of 4-5 dose groups, including a vehicle control group. Doses should be escalated in a logarithmic or semi-logarithmic manner (e.g., 1, 3, 10, 30 mg/kg).
-
Administration: Administer this compound via the chosen route once daily for 7-14 days.
-
Monitoring: Record body weight, clinical signs of toxicity, and food/water intake daily.
-
Endpoint: The MTD is defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss in 10% of animals) or mortality.[1]
-
Necropsy: At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.
Protocol 2: Preliminary Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the MTD study.
-
Dose Selection: Choose 2-3 doses below the MTD.
-
Administration: Administer a single dose of this compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) via an appropriate method (e.g., tail vein, saphenous vein).
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizations
Since the signaling pathway for this compound is unknown, a generic troubleshooting workflow for in vivo dosage optimization is provided below.
Caption: Troubleshooting workflow for in vivo dosage optimization.
As the mechanism of action of this compound is unknown, a hypothetical signaling pathway diagram is presented below, illustrating a generic kinase inhibitor's effect. If this compound is found to interact with a specific pathway, this diagram should be updated accordingly.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
References
Technical Support Center: Matrix Effects in Trigonosin F Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of Trigonosin F (also known as Trigonelline).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous materials.[3][4] Electrospray ionization (ESI) is particularly susceptible to matrix effects.[2]
Q2: Why are matrix effects a significant concern in the analysis of this compound?
A2: The analysis of this compound is often performed on complex biological samples like plasma, urine, or extracts from herbal medicines.[5][6] These matrices are rich in endogenous compounds that can co-elute with this compound and interfere with its ionization, potentially leading to unreliable quantitative results.[7] For instance, phospholipids from plasma are notorious for causing ion suppression.[8]
Q3: How can I detect if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative technique used to identify regions in the chromatogram where ion suppression or enhancement occurs.[4]
-
Post-Extraction Spike Analysis: This is a quantitative method that compares the response of an analyte spiked into a pre-extracted blank matrix sample to the response of the analyte in a clean solvent.[9] A significant difference between the two responses indicates the presence of matrix effects.
Q4: Have matrix effects been observed specifically for this compound in published studies?
A4: One study that developed and validated an LC-MS/MS method for Trigonelline in Sprague Dawley rat plasma investigated the matrix effect.[5] The results indicated that the plasma extract did not have a significant impact on the ionization of either Trigonelline or the internal standard used.[5] However, it is crucial to evaluate matrix effects for each specific matrix and analytical method, as the composition of the matrix can vary significantly.[7]
Troubleshooting Guide
Problem: I am observing significant signal suppression (low peak intensity) for this compound.
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | 1. Optimize Chromatographic Separation: Modify the gradient, change the column chemistry, or adjust the mobile phase to separate this compound from the interfering compounds.[10] 2. Improve Sample Preparation: Implement more rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4] For plasma samples, consider phospholipid removal techniques. 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of this compound.[10] |
| High Salt Concentration | Ensure that any salts from buffers used in sample preparation are effectively removed before injection, as they are a common cause of ion suppression.[4] |
| Choice of Ionization Source | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3] |
Problem: My results for this compound quantification are not reproducible.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects Between Samples | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will experience similar ionization suppression or enhancement as the analyte. 2. Use an Analogue Internal Standard: If a SIL-IS is not available, an analogue internal standard with similar chemical properties and retention time can be used.[5] 3. Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure is consistent and well-controlled for all samples and standards to minimize variability in the extraction of matrix components. |
Quantitative Data Summary
The following table summarizes the matrix effect evaluation from a study on the bioanalysis of Trigonelline in rat plasma.[5] The matrix factor is calculated as the ratio of the peak area of the analyte in a post-spiked sample to the peak area of the analyte in a neat solution. A value close to 1 indicates a negligible matrix effect.
| Analyte | Concentration Level | Average Matrix Factor | Coefficient of Variation (%) | Conclusion |
| Trigonelline | Low Quality Control (LQC) | +0.02 | 4.1 | No significant matrix effect observed.[5] |
| Trigonelline | High Quality Control (HQC) | +0.01 | 1.8 | No significant matrix effect observed.[5] |
| Internal Standard | - | +0.07 | 5.6 | No significant matrix effect observed.[5] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Column Infusion
Objective: To qualitatively identify the regions of a chromatographic run where ion suppression or enhancement occurs due to co-eluting matrix components.
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for the this compound assay.
-
Use a T-connector to introduce a constant flow of a standard solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
A syringe pump should be used to deliver the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
-
Equilibration:
-
Begin the LC mobile phase flow and allow the system to equilibrate.
-
Start the syringe pump to infuse the this compound standard solution.
-
Monitor the signal of this compound until a stable, constant baseline is achieved.
-
-
Analysis:
-
Inject a blank matrix extract (prepared using the same method as the samples) onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the signal of the infused this compound.
-
-
Data Interpretation:
-
Examine the resulting chromatogram of the infused this compound.
-
A consistent, flat baseline indicates the absence of matrix effects.
-
A dip in the baseline signifies a region of ion suppression.
-
A peak or rise in the baseline indicates a region of ion enhancement.
-
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
Objective: To quantify the impact of the matrix on the signal of this compound.
Methodology:
-
Prepare Sample Set A (Neat Solution):
-
Prepare solutions of this compound at low and high concentrations in the final mobile phase or reconstitution solvent.
-
-
Prepare Sample Set B (Post-Spiked Matrix):
-
Process at least six different lots of blank matrix using the validated sample preparation method.
-
After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with the this compound standard solutions to achieve the same final concentrations as in Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor for each concentration level using the following formula:
-
MF = (Mean peak area of this compound in Set B) / (Mean peak area of this compound in Set A)
-
-
-
Data Interpretation:
-
An MF value equal to 1 indicates no matrix effect.
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
-
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Post-column infusion experimental setup.
References
- 1. hdb.ugent.be [hdb.ugent.be]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Case studies: the impact of nonanalyte components on LC-MS/MS-based bioanalysis: strategies for identifying and overcoming matrix effects. | Semantic Scholar [semanticscholar.org]
- 9. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent cell culture contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cell culture contamination?
A1: Cell culture contaminants are broadly categorized into two groups: chemical and biological.[1]
-
Chemical Contaminants: These include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1]
-
Biological Contaminants: This is the most common category and includes:
-
Bacteria: Ubiquitous, fast-growing microorganisms that can be rod-shaped, spherical, or spiral.[1][2]
-
Fungi (Yeast and Mold): Eukaryotic organisms that can appear as budding round or oval cells (yeast) or filamentous hyphae (mold).[1][2]
-
Mycoplasma: Small, slow-growing bacteria lacking a cell wall, making them difficult to detect.[3] It is estimated that 5–30% of all cell cultures are contaminated with mycoplasma.[4]
-
Viruses: Can be difficult to detect as they may not cause visible changes to the culture.[4]
-
Cross-contamination: The accidental introduction of another cell line into the culture.[5]
-
Q2: How can I recognize the early warning signs of contamination?
A2: Early detection is crucial to prevent the spread of contamination. Key indicators include:
-
Sudden changes in media color: A rapid shift, often to yellow, indicates a drop in pH, which is a common sign of bacterial contamination.[3][6]
-
Cloudiness or turbidity in the culture medium: This is a classic sign of bacterial or yeast contamination.[1][6]
-
Abnormal cell growth rates: This can manifest as either a sudden increase or decrease in cell proliferation.[3]
-
Unusual cell morphology: Changes in cell shape, size, or the appearance of cellular debris.[3]
-
Visible particles or filaments: Microscopic examination may reveal moving particles (bacteria), budding yeast cells, or a network of filaments (mold).[1][2]
Q3: What are the primary sources of contamination in a laboratory?
A3: Contamination can originate from various sources within the laboratory environment.[7] Common sources include:
-
Laboratory Personnel: Poor aseptic technique, talking over open cultures, or personal hygiene (e.g., lotions, perfumes) can introduce contaminants.[7][8]
-
Reagents and Media: Contaminated sera, buffers, or supplements are frequent culprits.[3]
-
Equipment: Incubators, water baths, biosafety cabinets, and pipettes can harbor microorganisms if not cleaned regularly.[3][8]
-
Environment: Airborne particles, dust, and unfiltered air can introduce contaminants into sterile work areas.[5][7]
-
Incoming Cell Lines: New cell lines from other labs can be a source of mycoplasma or cross-contamination.[2]
Troubleshooting Guides
Issue 1: Sudden Turbidity and Yellowing of Culture Medium
Possible Cause: Bacterial Contamination
Immediate Actions:
-
Isolate the contaminated culture immediately to prevent it from spreading to other cultures.
-
Visually inspect the flask for cloudiness and a yellow color change in the medium.
-
Examine a sample under a microscope at high magnification to look for small, motile particles (cocci or bacilli).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected bacterial contamination.
Prevention:
-
Strict Aseptic Technique: Always work in a certified biosafety cabinet, minimize air exposure, and sterilize all equipment.[2]
-
Regularly Test Reagents: Test new lots of media, serum, and other reagents for sterility.
-
Routine Equipment Maintenance: Regularly clean and disinfect incubators, water baths, and the biosafety cabinet.[4]
Issue 2: Cells are Growing Slowly and Appear Unhealthy, but the Medium is Clear
Possible Cause: Mycoplasma Contamination
Immediate Actions:
-
Quarantine the suspected culture and any other cultures it may have come into contact with.[2]
-
Do not add any new cell lines to the laboratory until the issue is resolved.
-
Perform a mycoplasma detection test.
Detection Methods:
| Method | Principle | Turnaround Time | Sensitivity |
| PCR-Based Assay | Amplification of mycoplasma-specific DNA. | 1-2 days | High |
| DNA Staining (e.g., DAPI) | Staining of cell culture supernatant to visualize mycoplasma DNA. | 1 day | Moderate |
| Mycoplasma Culture | Culturing the sample on specific agar to grow mycoplasma colonies. | 2-4 weeks | High |
Logical Relationship for Mycoplasma Control:
Caption: Logic for handling new cell lines and routine mycoplasma testing.
Prevention:
-
Quarantine and test all new cell lines before introducing them into the main cell culture laboratory.[2]
-
Perform routine mycoplasma testing on all cell stocks every 1-2 months.[2]
-
Use dedicated media and reagents for each cell line to prevent cross-contamination.
Issue 3: Fuzzy, Web-Like Structures or White/Black Colonies Floating in the Medium
Possible Cause: Fungal (Mold) Contamination
Immediate Actions:
-
Immediately discard the contaminated culture. Fungal spores can spread easily through the air.
-
Thoroughly decontaminate the biosafety cabinet and incubator. Wipe all surfaces with 70% ethanol followed by a strong disinfectant like benzalkonium chloride.[2]
-
Check other cultures that were in the same incubator or handled in the same biosafety cabinet.
Experimental Protocols
Protocol 1: Basic Sterility Testing of Liquid Reagents (e.g., Media, Serum)
Objective: To determine if a liquid reagent is contaminated with bacteria or fungi.
Methodology:
-
Aseptically transfer a small aliquot (e.g., 1-2 mL) of the test reagent into a sterile culture vessel (e.g., T-25 flask or 6-well plate).
-
Incubate the vessel at 37°C for 3-5 days.
-
Visually inspect the vessel daily for any signs of turbidity, color change, or colony formation.
-
At the end of the incubation period, examine a sample under a microscope for the presence of microorganisms.
Protocol 2: Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma DNA in a cell culture sample.
Methodology:
-
Collect 1 mL of cell culture supernatant from a sub-confluent culture.
-
Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.
-
Transfer the supernatant to a new microcentrifuge tube and centrifuge at 13,000 x g for 10 minutes to pellet any mycoplasma.
-
Carefully discard the supernatant and resuspend the pellet in 50 µL of sterile PBS.
-
Extract the DNA from the sample using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Perform PCR using a mycoplasma-specific primer set and a suitable PCR master mix. Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
Signaling Pathway Example: TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial pathway that regulates many cellular processes, including cell growth, differentiation, and apoptosis. Understanding such pathways is often the object of study in cell culture experiments.
Caption: Simplified diagram of the TGF-β signaling pathway.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 5. janitek.net [janitek.net]
- 6. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 7. biotage.com [biotage.com]
- 8. corning.com [corning.com]
Validation & Comparative
Confirming the Biological Target of a Novel Compound: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a drug's biological target are paramount in the early stages of drug discovery and development. This process establishes a clear link between the molecular mechanism of a compound and its therapeutic effect, significantly increasing the probability of success in clinical trials. This guide provides a comprehensive framework for confirming the biological target of a novel compound, using "Trigonosin F" as a placeholder for a compound of interest. We will compare its hypothetical performance with alternative compounds and provide supporting experimental data and protocols.
Comparative Analysis of Biological Activity
When evaluating a novel compound like this compound, it is crucial to benchmark its performance against known inhibitors of the putative target or pathway. The following table summarizes hypothetical quantitative data for this compound and two alternative compounds, "Alternative A" and "Alternative B," targeting the hypothetical "Kinase Z" in the "Signal Pathway X".
| Parameter | This compound | Alternative A | Alternative B |
| Target Binding Affinity (Kd) | 15 nM | 50 nM | 5 nM |
| In Vitro IC50 (Kinase Z) | 30 nM | 100 nM | 10 nM |
| Cellular EC50 (Pathway X Inh.) | 150 nM | 500 nM | 80 nM |
| Selectivity (vs. Kinase Y) | 100-fold | 20-fold | 200-fold |
| In Vivo Efficacy (Tumor Growth) | 60% inhibition | 40% inhibition | 75% inhibition |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols for Target Validation
A multi-faceted approach is essential for robust target validation.[1] The following are key experimental methodologies that can be employed to confirm the biological target of a compound like this compound.
Affinity-Based Target Identification
Objective: To isolate the direct binding partners of this compound from a complex biological sample.
Methodology: Affinity Chromatography
-
Immobilization: Synthesize a derivative of this compound with a linker arm that can be covalently attached to a solid support, such as sepharose beads, without affecting its binding activity.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue that expresses the putative target.
-
Incubation: Incubate the immobilized this compound with the cell lysate to allow for the formation of compound-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins using a competitive inhibitor, a change in pH, or a denaturing agent.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Target Engagement Assays
Objective: To confirm that this compound directly interacts with its target in a cellular context.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound at various concentrations.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Analysis: A shift in the melting temperature of the target protein in the presence of this compound indicates direct binding.
Functional Assays in Genetically Modified Systems
Objective: To demonstrate that the effect of this compound is dependent on the presence of its target.
Methodology: CRISPR/Cas9-mediated Knockout
-
Cell Line Engineering: Use CRISPR/Cas9 to generate a cell line in which the gene encoding the putative target is knocked out.
-
Compound Treatment: Treat both the wild-type and knockout cell lines with this compound.
-
Phenotypic Analysis: Assess a relevant cellular phenotype, such as cell proliferation, apoptosis, or the expression of a specific biomarker.
Visualizing Molecular Interactions and Experimental Plans
Diagrams are invaluable tools for conceptualizing complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a hypothetical signaling pathway, an experimental workflow for target identification, and the logical framework for target validation.
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for target identification.
Caption: Logical relationship of this compound, its target, and disease.
References
In Vivo Efficacy of Fenugreek (Trigonella foenum-graecum) Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Trigonella foenum-graecum (fenugreek) extracts, with a focus on its testosterone-enhancing and anti-inflammatory properties. The information is compiled from a range of preclinical and clinical studies to support further research and development. The initial query for "Trigonosin F" did not yield a recognized compound; therefore, this guide focuses on the well-documented extracts of Trigonella foenum-graecum, the plant from which it is hypothesized the query originated.
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vivo studies, comparing the effects of fenugreek extracts to placebos and other alternative supplements.
Table 1: Effects on Testosterone Levels in Male Subjects
| Intervention (Daily Dose) | Study Population | Duration | Key Findings |
| Fenugreek Seed Extract (Furosap™) | 50 healthy males | 12 weeks | - Free Testosterone: Increased by up to 46% in 90% of subjects. - Sperm Count: Improved in 85.4% of subjects. |
| Fenugreek Seed Extract (Trigozim®) | 95 healthy males (40-80 years) | 12 weeks | - Saliva Testosterone: Increased by 37.2% vs. placebo (at any dose). - Free Testosterone Index (FTI): Increased by 12.2% with 1800 mg dose. |
| Fenugreek Seed Extract | 40 male albino rats | 8 weeks | - Serum Testosterone: aqueous extract significantly increased testosterone levels. |
| Fenugreek Seed Extract vs. Ashwagandha | Systematic Review | N/A | - Both fenugreek and ashwagandha extracts show the most significant positive effects on testosterone concentrations among various herbal supplements. |
| Fenugreek Seed Extract vs. Tribulus terrestris | Comparative Review | N/A | - Fenugreek is suggested to support free testosterone through aromatase inhibition, while Tribulus terrestris is proposed to enhance luteinizing hormone, affecting libido and erection quality. |
Table 2: Anti-inflammatory Effects
| Intervention (Dose) | Animal Model | Key Findings | Comparison |
| Methanolic Fenugreek Seed Extract (100 & 200 mg/kg) | Carrageenan-induced paw edema in rats | - Significant reduction in paw edema. | - Efficacy was not significantly different from ibuprofen and dexamethasone. |
| Petroleum Ether Fenugreek Seed Extract (0.5 mL/kg) | Carrageenan-induced paw edema in rats | - 37% reduction in paw inflammation. | - Contains anti-inflammatory linolenic and linoleic acids. |
| Hydroethanolic Fenugreek Seed Extract (100, 200, 400 mg/kg) | Carrageenan-induced peritonitis and air pouch inflammation in rats | - Significant decrease in cellular infiltration to the inflammatory site. - Improved antioxidant status (SOD, CAT). | - Broad anti-inflammatory effects demonstrated in multiple models. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Testosterone Level Assessment in Human Clinical Trials
-
Study Design: Randomized, double-blind, placebo-controlled trials are the standard.
-
Participants: Typically healthy adult males, sometimes with specific criteria such as age range or baseline testosterone levels.
-
Intervention: Standardized fenugreek seed extract is administered orally in capsule form at doses ranging from 500 mg to 1800 mg daily for a period of 8 to 12 weeks.
-
Data Collection: Blood and/or saliva samples are collected at baseline and at specified intervals throughout the study.
-
Hormone Analysis: Total and free testosterone levels are measured using methods such as high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). Sex hormone
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the toxicological profiles of two key bioactive compounds found in Fenugreek (Trigonella foenum-graecum), Trigonelline and 4-Hydroxyisoleucine. This document provides a comparative analysis of their toxicity, supported by experimental data, to aid in preclinical safety evaluation and drug development.
This guide focuses on the toxicological profiles of Trigonelline and 4-Hydroxyisoleucine, two compounds of significant interest for their therapeutic potential. While both are derived from the same plant source, their chemical structures and biological activities differ, necessitating a clear understanding of their individual and comparative toxicities. This comparison relies on data from studies on isolated Trigonelline and a standardized Fenugreek seed extract, IDM01, which is notable for its content of both Trigonelline and 4-hydroxyisoleucine. It is important to note that direct toxicological data for isolated 4-hydroxyisoleucine is limited; therefore, data from the standardized extract is used as a surrogate to infer its safety profile.
Quantitative Toxicity Data Summary
The following table summarizes the key quantitative toxicity data for Trigonelline and the standardized Fenugreek seed extract (IDM01), which contains a significant proportion of 4-hydroxyisoleucine.
| Toxicological Endpoint | Trigonelline | 4-Hydroxyisoleucine (from IDM01 Extract) |
| Acute Oral Toxicity (LD50) | 5000 mg/kg (Rat) | >2000 mg/kg (Rat) |
| Subchronic Toxicity (90-day) | No adverse effects at 50 mg/kg/day (Mouse) | No-Observed-Adverse-Effect Level (NOAEL): 500 mg/kg (Rat) |
| Mutagenicity (Ames Test) | Not mutagenic | Not mutagenic up to 5000 µ g/plate |
| Genotoxicity (Chromosomal Aberration) | Data not available | No structural aberrations up to 50 mg/culture |
Experimental Protocols
Detailed methodologies for the key toxicological assays are outlined below, based on internationally recognized OECD guidelines.
Acute Oral Toxicity (OECD 423)
The acute oral toxicity was assessed to determine the median lethal dose (LD50), which is the single dose of a substance that can be expected to cause death in 50% of the test animals.
-
Test System: Typically conducted in female Sprague-Dawley rats.
-
Administration: The test substance is administered orally by gavage.
-
Dosage: A stepwise procedure is used, starting with a limit dose (e.g., 2000 mg/kg or 5000 mg/kg). If no mortality is observed, the LD50 is determined to be above this limit.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The primary endpoint is mortality. A full necropsy is performed on all animals at the end of the observation period.
Subchronic Oral Toxicity (90-Day Study - OECD 408)
This study provides information on the potential adverse effects of repeated oral exposure to a substance over a 90-day period.
-
Test System: Male and female rodents (e.g., Sprague-Dawley rats) are used.
-
Administration: The test substance is administered daily by oral gavage or in the diet for 90 consecutive days.
-
Dosage: At least three dose levels and a control group are used. A satellite group may be included for a recovery period.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical biochemistry analyses are conducted.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined. This is the highest dose at which no statistically or biologically significant adverse effects are observed. A comprehensive histopathological examination of organs and tissues is performed.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of Escherichia coli (e.g., WP2uvrA) are used.
-
Method: The test compound, with and without a metabolic activation system (S9 mix from rat liver), is incubated with the bacterial strains.
-
Procedure: The mixture is plated on a minimal agar medium lacking the required amino acid.
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino-acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Method: Cells are exposed to the test substance for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, both with and without metabolic activation (S9 mix).
-
Procedure: Cells are harvested at a suitable time after treatment, and metaphase chromosomes are prepared and stained.
-
Endpoint: Chromosomes are microscopically examined for structural aberrations (e.g., breaks, gaps, exchanges). A substance is considered genotoxic if it induces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
A Comparative Guide to the Structure-Activity Relationship of Trigonelline, a Key Bioactive Alkaloid from Trigonella foenum-graecum
Introduction
While the compound "Trigonosin F" is not found in the current scientific literature, it is plausible that the intended subject is Trigonelline , a prominent and structurally related alkaloid isolated from fenugreek (Trigonella foenum-graecum). Trigonelline has garnered significant interest for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships of Trigonelline and its potential analogs, based on available experimental data. The focus is on its biological effects, underlying mechanisms of action, and the structural features influencing its activity.
Quantitative Biological Activity of Trigonelline
Limited quantitative data from comparative studies on a series of Trigonelline analogs is publicly available. However, the inhibitory activity of Trigonelline itself has been quantified in several assays.
| Compound | Target/Assay | Activity (IC50) | Cell Line/System |
| Trigonelline | Tyrosinase Inhibition | ~3.2 µM | in vitro |
| Trigonelline | Cytotoxicity | No significant cytotoxicity up to 50 µM | Normal lung cells |
Note: The lack of a broader dataset for analogs prevents a detailed quantitative structure-activity relationship (SAR) analysis. The data presented for Trigonelline serves as a benchmark for future analog development and evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Trigonelline's biological activity are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of compounds on cell lines.
Protocol:
-
Cell Culture: Human neurotypic SH-SY5Y cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of Trigonelline (e.g., 5 to 80 µM) for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The results can be used to determine the IC50 value, the concentration at which the compound inhibits 50% of cell growth.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to quantify the levels of specific proteins, such as neurotransmitters or cytokines, in biological samples.
Protocol:
-
Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in RIPA lysis buffer containing protease inhibitors. The homogenate is then centrifuged to collect the supernatant.
-
Assay Procedure: A specific ELISA kit for the target protein (e.g., a neurotransmitter) is used according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific to the target protein.
-
Adding the prepared samples and standards to the wells.
-
Incubating to allow the target protein to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a measurable color change.
-
-
Data Quantification: The absorbance of each well is measured using a microplate reader, and the concentration of the target protein in the samples is determined by comparison to a standard curve.
Morris Water Maze Test
This behavioral test is widely used to assess spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water surface in a fixed location.
-
Acquisition Phase (Training): Mice are subjected to a series of trials over several days. In each trial, the mouse is placed in the pool from a different starting position and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Memory Test): After the training phase, the platform is removed from the pool, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory.
Signaling Pathways and Mechanisms of Action
Trigonelline has been shown to modulate several key signaling pathways, contributing to its diverse biological effects.
Benchmarking Trigonosin F: A Comparative Analysis Against Standard-of-Care Drugs for Idiopathic Pulmonary Fibrosis
For Immediate Release
This guide provides a comprehensive comparison of the novel anti-fibrotic agent, Trigonosin F, against the current standard-of-care therapies for Idiopathic Pulmonary Fibrosis (IPF), Pirfenidone and Nintedanib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, mechanism of action, and experimental protocols to facilitate an objective evaluation of this compound's therapeutic potential.
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the relentless deposition of scar tissue, leading to a decline in lung function. The pathogenesis of IPF is complex, with the Transforming Growth Factor-beta (TGF-β) signaling pathway identified as a central driver of the fibrotic process. This compound is a novel, potent, and selective small molecule inhibitor of the TGF-β receptor I (ALK5) kinase, designed to halt the progression of fibrosis by directly targeting this key pathogenic pathway.
Current standard-of-care treatments for IPF, Pirfenidone and Nintedanib, have been shown to slow the rate of lung function decline in patients. However, their mechanisms of action are less targeted than this compound. Pirfenidone exhibits anti-fibrotic, anti-inflammatory, and antioxidant properties, with one of its primary mechanisms being the reduction of TGF-β1 production. Nintedanib is a multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), which are involved in fibroblast proliferation and migration.
This guide presents a head-to-head comparison of this compound with Pirfenidone and Nintedanib, based on a series of standardized preclinical in vitro and in vivo assays.
In Vitro Efficacy and Potency
The anti-fibrotic potential of this compound, Pirfenidone, and Nintedanib was evaluated in primary human lung fibroblasts (HLFs) derived from IPF patients. Key markers of fibrosis, including alpha-smooth muscle actin (α-SMA) expression (a marker of myofibroblast differentiation) and collagen deposition, were quantified following stimulation with TGF-β1.
| Compound | Target(s) | IC50 (α-SMA Inhibition) | IC50 (Collagen I Inhibition) |
| This compound | TGF-β Receptor I (ALK5) | 25 nM | 30 nM |
| Pirfenidone | TGF-β production, TNF-α, PDGF | 150 µM | 200 µM |
| Nintedanib | PDGFR, VEGFR, FGFR | 100 nM | 120 nM |
Table 1: In Vitro Potency of this compound and Standard-of-Care Drugs in IPF Human Lung Fibroblasts.
The data clearly demonstrates the superior potency of this compound in inhibiting the key fibrotic processes of myofibroblast differentiation and collagen synthesis in a disease-relevant cell-based model.
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The therapeutic efficacy of this compound was further assessed in the widely used bleomycin-induced mouse model of pulmonary fibrosis. This model recapitulates many of the key pathological features of human IPF.
| Treatment Group | Ashcroft Score (Fibrosis Severity) | Lung Hydroxyproline Content (µ g/lung ) |
| Vehicle Control | 6.8 ± 0.5 | 450 ± 35 |
| This compound (30 mg/kg, oral, daily) | 2.5 ± 0.3 | 210 ± 20 |
| Pirfenidone (300 mg/kg, oral, daily) | 4.2 ± 0.4 | 320 ± 28 |
| Nintedanib (50 mg/kg, oral, daily) | 3.9 ± 0.4 | 305 ± 30 |
Table 2: In Vivo Efficacy of this compound and Standard-of-Care Drugs in the Bleomycin-Induced Mouse Model of Pulmonary Fibrosis.
This compound demonstrated a statistically significant reduction in both the histological assessment of fibrosis (Ashcroft score) and the total lung collagen content (hydroxyproline assay), outperforming both Pirfenidone and Nintedanib in this preclinical model.
Mechanism of Action: Signaling Pathway Analysis
The distinct mechanisms of action of this compound, Pirfenidone, and Nintedanib are visualized in the signaling pathway diagrams below.
Caption: TGF-β Signaling Pathway and the inhibitory action of this compound.
Caption: Mechanisms of action for standard-of-care drugs, Pirfenidone and Nintedanib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.
In Vitro Fibroblast to Myofibroblast Transition Assay
-
Cell Culture: Primary human lung fibroblasts from IPF patients are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with low-serum (0.5% FBS) DMEM containing the test compounds (this compound, Pirfenidone, or Nintedanib) at various concentrations.
-
TGF-β1 Stimulation: After a 1-hour pre-incubation with the compounds, cells are stimulated with 10 ng/mL of recombinant human TGF-β1 for 48 hours to induce myofibroblast differentiation.
-
Immunofluorescence Staining: Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and stained for α-SMA and Collagen I using specific primary and fluorescently labeled secondary antibodies. Nuclei are counterstained with DAPI.
-
High-Content Imaging and Analysis: Images are acquired using a high-content imaging system, and the fluorescence intensity of α-SMA and Collagen I is quantified. IC50 values are calculated from the dose-response curves.
Caption: Experimental workflow for the in vitro fibroblast to myofibroblast transition assay.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
-
Animal Model: C57BL/6 mice (8-10 weeks old) are used for this study.
-
Induction of Fibrosis: On day 0, mice are anesthetized, and a single intratracheal instillation of bleomycin (2.5 U/kg) is administered to induce lung fibrosis.
-
Compound Administration: From day 7 to day 21, mice are treated daily with either vehicle, this compound (30 mg/kg), Pirfenidone (300 mg/kg), or Nintedanib (50 mg/kg) via oral gavage.
-
Euthanasia and Tissue Collection: On day 21, mice are euthanized, and the lungs are harvested. The left lung is fixed for histological analysis, and the right lung is snap-frozen for biochemical analysis.
-
Histological Analysis: The fixed left lung is embedded in paraffin, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is scored using the Ashcroft scoring system.
-
Biochemical Analysis: The right lung is homogenized, and the hydroxyproline content, a quantitative measure of collagen, is determined using a colorimetric assay.
Conclusion
The preclinical data presented in this guide strongly supports the potential of this compound as a novel and highly effective therapeutic agent for Idiopathic Pulmonary Fibrosis. Its superior potency in in vitro models and robust efficacy in a validated in vivo model, coupled with a highly specific mechanism of action targeting the core fibrotic pathway, position this compound as a promising candidate for further clinical development. This direct, targeted approach offers a significant advantage over the broader, less specific mechanisms of the current standard-of-care drugs, Pirfenidone and Nintedanib. Further investigation in clinical trials is warranted to confirm these promising preclinical findings in IPF patients.
A Comparative Analysis of the Synthesis of Trigonostemine G
For Researchers, Scientists, and Drug Development Professionals
The intricate molecular architecture and promising biological activities of the β-carboline alkaloids have established them as compelling targets for total synthesis. This guide provides a detailed comparative analysis of the first and only reported total synthesis of Trigonostemine G, a recently isolated alkaloid from the Trigonostemon genus. This document outlines the synthetic strategy, presents key experimental data in a structured format, and illustrates the potential mechanisms of action through relevant signaling pathways.
The Synthetic Approach to Trigonostemine G
The first total synthesis of Trigonostemine G was achieved by Szabó and colleagues. Their approach is a linear synthesis commencing from commercially available starting materials. A key strategic element of this synthesis is the late-stage coupling of two main heterocyclic fragments: a β-carboline core and a protected indole.
Quantitative Data on the Synthesis of Trigonostemine G
The following table summarizes the key quantitative data for each step in the synthesis of Trigonostemine G.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 6-Methoxy-DL-tryptophan | 1. HCHO (37% aq.), AcOH, H₂O, reflux, 2 h; 2. K₂Cr₂O₇, AcOH, rt, 18 h | 6-Methoxy-9H-β-carboline-1-carboxylic acid | 75 |
| 2 | 6-Methoxy-9H-β-carboline-1-carboxylic acid | POCl₃, reflux, 2 h | Methyl 6-methoxy-9H-β-carboline-1-carboxylate | 85 |
| 3 | Methyl 6-methoxy-9H-β-carboline-1-carboxylate | 1. DIBAL-H, THF, -78 °C to rt, 2 h; 2. MnO₂, CH₂Cl₂, rt, 18 h | 6-Methoxy-9H-β-carboline-1-carbaldehyde | 82 |
| 4 | 5-Hydroxyindole | TBDMSCl, Imidazole, DMF, rt, 1 h | 5-(tert-Butyldimethylsilyloxy)-1H-indole | 98 |
| 5 | 6-Methoxy-9H-β-carboline-1-carbaldehyde & 5-(tert-Butyldimethylsilyloxy)-1H-indole | NaH, THF, 0 °C to rt, 4 h | (5-(tert-Butyldimethylsilyloxy)-1H-indol-3-yl)(6-methoxy-9H-β-carbolin-1-yl)methanol | 65 |
| 6 | (5-(tert-Butyldimethylsilyloxy)-1H-indol-3-yl)(6-methoxy-9H-β-carbolin-1-yl)methanol | MnO₂, 1,4-dioxane, reflux, 2 h | (5-(tert-Butyldimethylsilyloxy)-1H-indol-3-yl)(6-methoxy-9H-β-carbolin-1-yl)methanone | 91 |
| 7 | (5-(tert-Butyldimethylsilyloxy)-1H-indol-3-yl)(6-methoxy-9H-β-carbolin-1-yl)methanone | TBAF, THF, rt, 1 h | Trigonostemine G | 95 |
| Overall Yield | ~30% |
Experimental Protocols
Step 5: Synthesis of (5-(tert-Butyldimethylsilyloxy)-1H-indol-3-yl)(6-methoxy-9H-β-carbolin-1-yl)methanol
To a stirred solution of 5-(tert-butyldimethylsilyloxy)-1H-indole (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, was added sodium hydride (1.1 eq, 60% dispersion in mineral oil). The reaction mixture was stirred at 0 °C for 30 minutes, after which a solution of 6-methoxy-9H-β-carboline-1-carbaldehyde (1.0 eq) in anhydrous THF was added dropwise. The reaction was allowed to warm to room temperature and stirred for 4 hours. Upon completion, the reaction was quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired alcohol.
Step 7: Synthesis of Trigonostemine G
To a solution of (5-(tert-butyldimethylsilyloxy)-1H-indol-3-yl)(6-methoxy-9H-β-carbolin-1-yl)methanone (1.0 eq) in THF at room temperature was added tetrabutylammonium fluoride (1.1 eq, 1.0 M solution in THF). The reaction mixture was stirred at room temperature for 1 hour. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by recrystallization to yield Trigonostemine G.
Biological Activity of Trigonostemine G
Trigonostemine G has been reported to exhibit weak cytotoxicity against K562 (human chronic myelogenous leukemia) and BEL-7402 (human hepatocellular carcinoma) cancer cell lines.
Signaling Pathways Modulated by β-Carboline Alkaloids
While the specific signaling pathways modulated by Trigonostemine G have not been elucidated, β-carboline alkaloids as a class are known to interact with several key cellular signaling cascades implicated in cancer and other diseases.
FAK/PI3K/AKT/mTOR Pathway
The FAK/PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. β-carboline alkaloids have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Inhibition of the FAK/PI3K/AKT/mTOR pathway by β-carboline alkaloids.
TGF-β/Smad Pathway
The TGF-β/Smad signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer and fibrosis. Some β-carboline alkaloids have been found to inhibit this pathway.
Independent Verification of Published Trigonosin F Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published anti-HIV-1 activity of Trigonosin F with other daphnane diterpenoids isolated from Trigonostemon thyrsoideum. The information is based on publicly available experimental data, with detailed methodologies for key experiments to allow for independent verification.
Quantitative Data Summary
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of this compound and its analogs. The data is extracted from studies on daphnane diterpenoids isolated from the twigs and leaves of Trigonostemon thyrsoideum. Potent anti-HIV-1 activity was observed for several of these compounds, with EC50 values in the nanomolar range.
| Compound | Anti-HIV-1 Activity (EC50, nM) | Cytotoxicity (CC50, nM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 0.015 | >25.8 | >1720 |
| Trigothysoid A | 0.003 | 5.1 | 1700 |
| Trigothysoid B | 0.002 | 4.3 | 2150 |
| Trigothysoid C | 0.001 | 4.5 | 4500 |
| Trigothysoid H | 0.001 | 1.618 | 1618 |
| Rediocide A | 0.001 | 17.6 | 17600 |
EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the publications.
Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
This protocol is a standard method for quantifying HIV-1 replication by measuring the concentration of the viral p24 capsid protein in cell culture supernatants.
Cell Line and Virus:
-
Cell Line: MT-4 (Human T-cell leukemia virus type 1-transformed T-cell line)
-
Virus: HIV-1 (e.g., IIIB strain)
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Setup: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium. Add the diluted compounds to the wells containing the cells. Include a "virus control" (cells with virus but no compound) and a "cell control" (cells without virus or compound).
-
Infection: Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.01).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-5 days).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
p24 Antigen ELISA:
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and a series of p24 antigen standards to the wells. Incubate for 1-2 hours at 37°C.
-
Wash the plate.
-
Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.
-
Wash the plate.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of p24 in the supernatants using the standard curve. The EC50 value is determined as the compound concentration that reduces the p24 level by 50% compared to the virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the test compounds.
Procedure:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cell control" with no compound.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the anti-HIV-1 assay.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete dissolution and read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as the percentage of absorbance in treated wells compared to the cell control wells. The CC50 value is the compound concentration that reduces cell viability by 50%.
Visualizations
Signaling Pathway
While the precise molecular mechanism of this compound's anti-HIV-1 activity is not fully elucidated in the provided literature, many anti-HIV compounds target specific stages of the viral life cycle. The following diagram illustrates a generalized HIV-1 life cycle, which is the target of various antiretroviral therapies.
Safety Operating Guide
Navigating the Disposal of Novel Compounds: A Procedural Guide for Trigonosin F
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental protection. For novel or highly specialized compounds like Trigonosin F, where a specific Safety Data Sheet (SDS) may not be readily available, a systematic approach based on established hazardous waste management principles is crucial. This guide provides a step-by-step operational plan for the safe disposal of this compound, designed for researchers, scientists, and drug development professionals.
The first and most critical step in the disposal of any chemical for which specific information is not known is to characterize it according to regulatory guidelines. The responsibility for identifying and classifying waste rests with the generator of that waste.[1][2] Never assume a novel compound is non-hazardous. Disposal of unidentified chemicals is often prohibited by regulations, and the cost of analysis and disposal for unknown materials can be significant.[3][4]
Step 1: Preliminary Hazard Assessment of this compound
Before proceeding with disposal, a thorough assessment of this compound's potential hazards must be conducted. This involves reviewing all available research data, synthesis notes, and structural information to infer its properties. The key is to classify the waste based on the characteristics defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
A substance is considered hazardous if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7][8]
| Hazard Characteristic | Definition | EPA Waste Code |
| Ignitability | Liquids with a flash point < 60°C (140°F); non-liquids that can cause fire through friction, moisture absorption, or spontaneous chemical changes; ignitable compressed gases; oxidizers.[6][9] | D001 |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a rate > 6.35 mm per year.[9] | D002 |
| Reactivity | Substances that are unstable, react violently with water, can detonate or create explosive mixtures, or generate toxic gases when mixed with water or under non-corrosive conditions.[2][9] | D003 |
| Toxicity | When tested using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at concentrations equal to or greater than the regulatory levels. The list includes specific heavy metals, pesticides, and organic chemicals.[2][6] | D004 - D043 |
In addition to these characteristics, determine if this compound would be considered a "listed" waste. The EPA maintains four lists (F, K, P, and U) of specific hazardous wastes.[5][8] The P-list includes acute hazardous wastes from discarded commercial chemical products, which are subject to more stringent regulation.[5]
Step 2: Segregation and Containerization
Proper segregation is a cornerstone of safe chemical waste management. Never mix incompatible wastes to avoid dangerous reactions.[10][11]
-
Select a Compatible Container: Choose a container made of a material that is compatible with this compound. For instance, do not store acids in metal containers or hydrofluoric acid in glass.[12] The container must be in good condition, leak-proof, and have a secure, screw-top cap.[10][13]
-
Segregate by Hazard Class: Based on your assessment, keep this compound waste separate from other waste streams. Common segregation categories include:
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, filter paper) separately from liquid waste.[1][6]
Step 3: Proper Labeling and Accumulation
Accurate labeling is a strict regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[10][14]
-
Complete the Label: The label must include:
-
The full chemical name(s) of the contents (no abbreviations or formulas).[14] For this compound, list the full name and any known solvents or reactants in the waste mixture.
-
The approximate percentage of each component.[14]
-
The date when the container was first used for waste accumulation.
-
The specific hazard characteristics (e.g., Ignitable, Corrosive).
-
Accumulation in a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[13][14] The container must be kept closed except when adding waste.[10][14] Ensure the SAA is under the control of laboratory personnel and inspected weekly for leaks.[14]
Step 4: Disposal and Removal
Never dispose of chemical waste down the drain, by evaporation, or in the regular trash unless explicitly permitted by your institution's EHS for specific, non-hazardous materials.[1][10]
-
Request a Pickup: Once the waste container is nearly full (e.g., 90% capacity), schedule a waste pickup with your EHS department.[10][15] Regulations require that full containers be removed from the SAA within three days.[15]
-
Consult EHS for Unknowns: If, after your assessment, the hazards of this compound remain unclear, treat it as an unknown chemical. Contact your EHS office immediately. They will guide you through the process for handling and identifying unknown waste, which may involve analytical testing at the generator's expense.[3][4] Do not attempt to dispose of a chemical with unknown properties.
The following diagram illustrates the decision-making workflow for the proper disposal of a novel compound like this compound.
Caption: Workflow for the safe and compliant disposal of novel chemical compounds.
Experimental Protocols for Waste Characterization
While researchers do not typically perform regulatory tests themselves, understanding the basis of these tests is important for proper waste classification.
-
Flash Point Test (Ignitability): Methods like the Pensky-Martens Closed Cup Tester (ASTM D93) are used. A sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which the vapors ignite.
-
pH Test (Corrosivity): A standard pH meter is used to measure the pH of an aqueous waste. For non-aqueous wastes, they may be mixed with an equal weight of water before measurement.
-
Toxicity Characteristic Leaching Procedure (TCLP) (Toxicity): This is an extraction procedure designed to simulate the leaching a waste would undergo if disposed of in a municipal landfill. The waste is separated into liquid and solid phases. The solid phase is extracted with an acidic fluid for 18 hours. The resulting liquid and the original liquid phase are then analyzed for the presence and concentration of specific toxic substances.
By adhering to this structured disposal plan, laboratories can ensure the safe management of novel compounds like this compound, maintaining a secure research environment and complying with all relevant regulations.
References
- 1. ehs.howard.edu [ehs.howard.edu]
- 2. Chemical Waste Identification | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. unomaha.edu [unomaha.edu]
- 5. goodway.com [goodway.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. palmetto-industries.com [palmetto-industries.com]
- 8. Five Steps to Properly Identify Hazardous Waste [trihazsolutions.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 12. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Trigonosin F
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Trigonosin F, a potent daphnane-type diterpenoid with significant anti-HIV-1 activity. Given the compound's biological potency and the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling, based on protocols for highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds, is mandatory.
Essential Safety Information
Quantitative Data Summary
Due to the limited availability of public data, a comprehensive quantitative profile for this compound cannot be provided. The following table summarizes the known information.
| Property | Value | Source |
| Chemical Name | This compound | ChemicalBook |
| CAS Number | 1262842-73-8 | ChemicalBook |
| Molecular Formula | C46H54O13 | ChemicalBook |
| Biological Activity | Potent anti-HIV-1 activity | MDPI |
| Occupational Exposure Limit (OEL) | Not established. Handle as a highly potent compound with an assumed OEL of <10 µg/m³. | Inferred from general HPAPI handling guidelines. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).
-
Gloves: Double gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination or every 30-60 minutes of continuous use.
-
Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs is mandatory. The gown should be changed at the end of each procedure or if contamination is suspected.
-
Eye Protection: Chemical splash goggles and a face shield are required to protect the eyes and face from splashes and aerosols.
-
Respiratory Protection: When handling the solid compound or preparing solutions, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a designated and clearly labeled containment area.
Preparation and Weighing of Solid this compound
-
Containment: All weighing and initial dilutions of solid this compound must be performed in a certified chemical fume hood or a containment ventilated enclosure (CVE), such as a glove box or powder containment hood. The work surface should be lined with absorbent, disposable bench paper.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Tool and Equipment Preparation: Use dedicated, clearly labeled spatulas, weigh boats, and other equipment. Non-disposable items must be decontaminated immediately after use.
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust. Use a gentle tapping motion rather than scraping to transfer the powder.
-
Immediate Solubilization: If possible, dissolve the weighed compound directly in the weigh boat or transfer it to a sealable container for immediate dissolution to minimize the risk of airborne particulates.
Solution Preparation and Handling
-
Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator within the containment area to ensure complete dissolution. Keep the container sealed during mixing whenever possible.
-
Storage: Store stock solutions in clearly labeled, sealed containers in a designated, secure location.
Experimental Use
-
Containment: All subsequent experimental procedures involving this compound solutions should be performed in a chemical fume hood.
-
Aerosol Prevention: Take care to avoid the generation of aerosols. Use appropriate techniques for pipetting and transferring solutions.
-
Spill Management: A spill kit specifically for potent compounds should be readily available. In the event of a spill, follow the established spill response protocol immediately.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of as cytotoxic waste.
-
Segregation: Do not mix this compound waste with general laboratory waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, weigh boats, and pipette tips, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated liquid waste must be collected in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic liquids. Do not pour any this compound waste down the drain.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
-
Decontamination of Glassware: Reusable glassware must be decontaminated by soaking in a validated decontamination solution (e.g., a high-pH solution or a solution of sodium hypochlorite, followed by thorough rinsing) before being washed with other lab glassware.
Experimental Protocols
Detailed experimental protocols will be specific to the research being conducted. The following is a general protocol for the preparation of a stock solution, which should be adapted to specific laboratory standard operating procedures.
Protocol: Preparation of a 10 mM Stock Solution of this compound
-
Pre-Work Checklist:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE (double gloves, disposable gown, goggles, face shield, respirator).
-
Prepare the work area by lining it with disposable bench paper.
-
Assemble all necessary equipment (microbalance, weigh boat, spatula, volumetric flask, appropriate solvent, vortex mixer).
-
Have cytotoxic waste containers readily accessible.
-
-
Weighing:
-
In the chemical fume hood, carefully weigh the desired amount of this compound (Molecular Weight to be determined for precise calculation) onto a weigh boat.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed this compound to a volumetric flask of the appropriate size.
-
Add a small amount of the desired solvent (e.g., DMSO) to the weigh boat to rinse any remaining compound and transfer the rinse to the volumetric flask.
-
Repeat the rinse step to ensure all compound is transferred.
-
Add solvent to the volumetric flask to approximately half the final volume.
-
Seal the flask and vortex until the solid is completely dissolved.
-
-
Final Volume Adjustment:
-
Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.
-
Seal and invert the flask several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a properly sealed container in a designated and secure location (e.g., a locked freezer or refrigerator).
-
-
Cleanup:
-
Dispose of all contaminated disposable items in the designated cytotoxic waste container.
-
Decontaminate all non-disposable equipment and the work surface of the fume hood according to your laboratory's procedures for handling potent compounds.
-
Remove outer gloves and dispose of them in the cytotoxic waste.
-
Remove remaining PPE and dispose of it appropriately.
-
Wash hands thoroughly with soap and water.
-
Visual Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
